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Core Science & Biosynthesis

Foundational

Ethyl 3,5-dimethoxy-4-methylbenzoate CAS 1146296-15-2 chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS 1146296-15-2) For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS 1146296-15-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and predicted spectroscopic profile of Ethyl 3,5-dimethoxy-4-methylbenzoate. As a substituted aromatic ester, this compound represents a potentially valuable building block in medicinal chemistry and materials science. This document synthesizes available data on the target molecule and its close structural analogs to provide a robust resource for laboratory professionals.

Part 1: Core Physicochemical Properties

Ethyl 3,5-dimethoxy-4-methylbenzoate is a polysubstituted benzene derivative featuring an ethyl ester and two methoxy groups. These functional groups dictate its solubility, reactivity, and spectroscopic characteristics. The core identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1146296-15-2[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.26 g/mol [1]
IUPAC Name Ethyl 3,5-dimethoxy-4-methylbenzoate-
InChI Key CDUBXHQKWFDMED-UHFFFAOYSA-N[1]
Purity (Typical) ≥95%[1]
Appearance (Predicted) White to off-white solid or colorless oil-

Part 2: Synthesis and Reactivity

While specific literature detailing the synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate is scarce, a highly plausible and efficient route can be designed based on well-established organic chemistry principles. The most logical approach is a two-step process involving the preparation of the carboxylic acid precursor followed by Fischer esterification.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Fischer Esterification Precursor 3,5-Dimethoxybenzoic Acid or similar starting material Intermediate 3,5-Dimethoxy-4-methylbenzoic Acid (CAS 61040-81-1) Precursor->Intermediate Methylation (e.g., Friedel-Crafts alkylation or a related functionalization) Product Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS 1146296-15-2) Intermediate->Product Ethanol Ethanol (C₂H₅OH) (Reagent & Solvent) Ethanol->Product Catalyst H₂SO₄ (cat.) Catalyst->Product

Caption: Plausible two-step synthetic pathway to the target compound.

Experimental Protocol: Fischer Esterification of 3,5-dimethoxy-4-methylbenzoic acid

This protocol describes the conversion of the carboxylic acid precursor to the final ethyl ester product. The procedure is based on standard methods for Fischer esterification, such as those used for analogous benzoate esters.[2]

Causality and Self-Validation: This protocol incorporates an excess of ethanol to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The workup procedure is designed to remove the acid catalyst and unreacted starting material, with the final purification step (distillation or chromatography) ensuring the isolation of the pure ester.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq) with absolute ethanol (10-20 eq). The ethanol serves as both a reagent and the solvent.

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure Ethyl 3,5-dimethoxy-4-methylbenzoate.

Part 3: Predicted Spectroscopic Profile

No publicly available experimental spectra for Ethyl 3,5-dimethoxy-4-methylbenzoate were identified. Therefore, the following profile is predicted based on fundamental principles of spectroscopy and analysis of structurally similar compounds.[3][4][5][6][7]

G Sample Sample Preparation (Dissolution in appropriate deuterated solvent) Analysis Spectroscopic Analysis Sample->Analysis NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Processing Data Processing (FT, Baseline Correction, Peak Picking) NMR->Processing IR->Processing MS->Processing Interpretation Structural Elucidation & Data Interpretation Processing->Interpretation Report Final Report (Spectra and Interpretation) Interpretation->Report

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Exploratory

Ethyl 3,5-dimethoxy-4-methylbenzoate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of Ethyl 3,5-dimethoxy-4-methylbenzoate, a key organic compound with applications in synthetic chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

Ethyl 3,5-dimethoxy-4-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with an ethyl ester group, two methoxy groups, and a methyl group.

Molecular Formula: C₁₂H₁₆O₄

Molecular Weight: 224.26 g/mol [1]

Synonyms: Benzoic acid, 4-ethyl-3,5-dimethoxy-, methyl Ester[1]

CAS Number: 1146296-15-2

The structural arrangement of these functional groups dictates the molecule's chemical reactivity and physical properties.

Caption: Molecular structure of Ethyl 3,5-dimethoxy-4-methylbenzoate.

Physicochemical Data Summary
PropertyValue
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.26 g/mol [1]
Appearance Not explicitly stated, but related compounds are often white to off-white solids.
Purity Typically ≥95%
InChI Key CDUBXHQKWFDMED-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate can be achieved through various esterification methods. A common approach involves the reaction of 3,5-dimethoxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst.

Illustrative Synthesis Workflow

Synthesis_Workflow Reactants 3,5-dimethoxy-4-methylbenzoic acid + Ethanol Reaction Esterification Reaction (Reflux) Reactants->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Ethyl 3,5-dimethoxy-4-methylbenzoate Purification->Product

Caption: General workflow for the synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one molar equivalent of 3,5-dimethoxy-4-methylbenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Data and Characterization

The structural elucidation of Ethyl 3,5-dimethoxy-4-methylbenzoate is confirmed through various spectroscopic techniques. Although a full dataset for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the two equivalent methoxy groups (a singlet), the aromatic protons (a singlet), and the methyl group on the ring (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will display unique peaks for each carbon environment within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

  • C=O stretching of the ester group (around 1720 cm⁻¹).

  • C-O stretching (around 1250-1050 cm⁻¹).

  • Aromatic C=C stretching (around 1600 and 1500 cm⁻¹).

  • Aliphatic C-H stretching (below 3000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (224.26). Fragmentation patterns will provide further structural information.

Applications in Research and Development

While specific, large-scale applications of Ethyl 3,5-dimethoxy-4-methylbenzoate are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and organic synthesis.

  • Pharmaceutical Intermediate: Benzoate derivatives are common scaffolds in drug molecules.[3] The substitution pattern of this compound makes it a potential building block for more complex, biologically active molecules. For instance, related trimethoxybenzene derivatives have been investigated for their antimelanogenic and antioxidant effects.[4]

  • Synthetic Building Block: The ester and methoxy functionalities can be chemically modified, allowing for its use as a versatile intermediate in the synthesis of fine chemicals.

Safety and Handling

As a laboratory chemical, Ethyl 3,5-dimethoxy-4-methylbenzoate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the search results, general guidelines for handling similar chemical compounds should be followed.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] Keep away from heat, sparks, and open flames.[5][7]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If on skin, wash off immediately with soap and plenty of water.[5]

References

  • Material Safety Data Sheet. (2011, June 01). [Source details not fully available].
  • Supporting Information for - The Royal Society of Chemistry. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 18).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 19).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 04).
  • Ethyl 4-(hydroxymethyl)-3,5-dimethoxybenzoate | C12H16O5 | CID 68106503 - PubChem. (n.d.). Retrieved from [Link]

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (n.d.). Google Patents.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).
  • CAS No : 2648495-00-3 | Product Name : Methyl 4-ethyl-3,5-dimethoxybenzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Ethyl 3,5-dimethoxybenzoate | C11H14O4 | CID 87026 - PubChem. (n.d.). Retrieved from [Link]

  • General Information - The Royal Society of Chemistry. (n.d.).
  • methyl 3,5-dimethoxy-4-methylbenzoate - Stenutz. (n.d.). Retrieved from [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (n.d.). Google Patents.
  • ethyl 4-methylbenzoate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Production Method of Ethyl 4-methylbenzoate - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Ethyl m-methylbenzoate - NIST WebBook. (n.d.). Retrieved from [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP000037 - MassBank. (2008, October 21). Retrieved from [Link]

  • Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5... - KoreaScience. (2022, December 31). Retrieved from [Link]

  • The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024, May 23). [Source details not fully available].
  • Ethyl 4-methylbenzoate - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 3,5-dimethoxy-4-methylbenzoate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure. For researchers and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and chemical sciences, the precise characterization of novel compounds is paramount. This guide offers a detailed analysis of the predicted ¹H and ¹³C NMR spectra of Ethyl 3,5-dimethoxy-4-methylbenzoate, a substituted aromatic ester. The principles of chemical shift assignment, based on the electronic environment of each nucleus, will be thoroughly explored to provide a comprehensive understanding of its spectral features.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of Ethyl 3,5-dimethoxy-4-methylbenzoate is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy, methyl, and ethyl protons. The predicted chemical shifts, multiplicities, and assignments are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 3,5-dimethoxy-4-methylbenzoate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H~7.2s2H
-OCH₂CH₃~4.3q2H
-OCH₃~3.8s6H
Ar-CH₃~2.3s3H
-OCH₂CH₃~1.4t3H

The chemical environment of each proton dictates its resonance frequency. The two aromatic protons are equivalent due to the molecule's symmetry and are expected to appear as a singlet. The electron-donating methoxy groups and the methyl group will shield these protons, shifting their signal upfield compared to unsubstituted ethyl benzoate. The quartet and triplet of the ethyl ester group are characteristic, with the methylene protons deshielded by the adjacent oxygen atom. The six protons of the two equivalent methoxy groups will appear as a sharp singlet, while the aromatic methyl protons will also produce a singlet, shifted downfield due to the aromatic ring current.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, several carbon signals will be equivalent. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 3,5-dimethoxy-4-methylbenzoate

CarbonPredicted Chemical Shift (δ, ppm)
C=O~166
Ar-C-O~158
Ar-C-CO~131
Ar-C-CH₃~130
Ar-CH~107
-OCH₂CH₃~61
-OCH₃~56
Ar-CH₃~16
-OCH₂CH₃~14

The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The aromatic carbons attached to the electron-donating methoxy groups are also significantly deshielded. The quaternary aromatic carbon attached to the ester group and the carbon bearing the methyl group will have distinct chemical shifts. The two equivalent aromatic CH carbons will be shielded by the ortho and para electron-donating groups, causing them to resonate at a higher field. The carbons of the ethyl and methoxy groups will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To experimentally verify the predicted chemical shifts, the following protocol for acquiring ¹H and ¹³C NMR spectra is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3,5-dimethoxy-4-methylbenzoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum[1].

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument, for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be necessary compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) as an internal reference[1].

Visualizing the Molecular Structure and Assignments

A visual representation of the molecule with labeled atoms is essential for correlating the NMR data with the structure.

Caption: Molecular structure of Ethyl 3,5-dimethoxy-4-methylbenzoate with atom numbering.

Conclusion

This technical guide has provided a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of Ethyl 3,5-dimethoxy-4-methylbenzoate. By understanding the fundamental principles of how molecular structure influences chemical shifts, researchers can confidently interpret experimental NMR data for this and related compounds. The provided experimental protocol offers a standardized method for obtaining high-quality spectra for structural verification.

References

  • Royal Society of Chemistry. (2011). Supporting Information for The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,5-dimethoxybenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

  • Vaia. (n.d.). Assign as many resonances as you can to specific carbon atoms in the 13 C NMR spectrum of ethyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dimethoxybenzoate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NIST. (n.d.). Benzoic acid, 3,5-dimethoxy-, methyl ester. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Profiling and Phase Transition Analysis of Ethyl 3,5-dimethoxy-4-methylbenzoate

Executive Summary In the landscape of modern drug development and organic synthesis, the precise thermodynamic characterization of intermediate compounds is critical for scalable process chemistry. Ethyl 3,5-dimethoxy-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, the precise thermodynamic characterization of intermediate compounds is critical for scalable process chemistry. Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2) is a highly substituted aromatic ester utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach the thermal characterization of such molecules not merely as a data collection exercise, but as a structural diagnostic. This whitepaper elucidates the causality behind the compound's physical state, provides self-validating protocols for thermal analysis, and outlines its handling in pharmaceutical workflows.

Structural Causality of Phase Transitions

Understanding why a molecule exhibits specific melting and boiling points requires an analysis of its steric and electronic environment.

  • Suppressed Melting Point (Liquid State at SATP): Unlike many benzoic acid derivatives that are crystalline solids at standard ambient temperature and pressure (SATP), Ethyl 3,5-dimethoxy-4-methylbenzoate is a liquid[1]. This is driven by severe steric hindrance. The dense substitution pattern—methoxy groups at the 3 and 5 positions flanking a methyl group at the 4 position—forces the methoxy groups out of the aromatic plane. This non-planarity, combined with the conformational flexibility of the ethyl ester chain, drastically reduces the lattice energy. The molecules cannot easily pack into a highly ordered crystalline grid, suppressing the melting point ( Tm​ ) well below room temperature.

  • Elevated Boiling Point (~250 °C): Despite being a liquid, the compound exhibits a relatively high boiling point of approximately 250 °C ([2]). The causality here lies in the cumulative strength of its intermolecular forces. While it lacks hydrogen bond donors (no -OH or -NH groups), it possesses strong dipole-dipole interactions originating from the ester carbonyl and the two ether oxygens. When coupled with the substantial London dispersion forces generated by its aromatic core and alkyl substituents, a high thermal energy input is required to achieve vaporization.

Physicochemical Data Summary

The following table synthesizes the fundamental quantitative data for Ethyl 3,5-dimethoxy-4-methylbenzoate, establishing the baseline for our experimental protocols.

PropertyValueSource / Causality
CAS Number 1146296-15-2
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol Calculated from formula
Physical State (at 25 °C) LiquidSteric disruption of crystal lattice[1]
Melting Point < 25 °C (Sub-ambient)Not applicable via standard capillary[2]
Boiling Point ~250 °CStrong dipole-dipole & dispersion forces[2]
Density 1.077 ± 0.06 g/cm³[3]

Advanced Experimental Methodologies for Thermal Analysis

Because this compound is a liquid at room temperature, standard capillary melting point apparatuses are fundamentally incompatible. To achieve rigorous, publication-quality data, we must employ self-validating thermodynamic systems.

Sub-Ambient DSC for Melting Point Determination

To determine the exact crystallization and melting transitions of a room-temperature liquid, we utilize Sub-ambient Differential Scanning Calorimetry (DSC).

  • Step 1: Sample Encapsulation. Weigh 2–5 mg of the liquid sample into a Tzero aluminum pan and apply a hermetic seal.

    • Expert Insight (Causality): Hermetic sealing is absolute critical for sub-ambient cooling. It prevents atmospheric moisture from condensing and freezing on the sample. Without a hermetic seal, ice formation will produce a false endothermic melting peak at exactly 0 °C, completely confounding the ester's actual thermal profile.

  • Step 2: Atmosphere Control. Purge the DSC cell with ultra-high purity (UHP) dry nitrogen at 50 mL/min to maintain a strictly anhydrous environment around the sensor.

  • Step 3: Controlled Cooling. Utilize a Liquid Nitrogen Pump Accessory (LNPA) to cool the sample from 25 °C to -80 °C at a controlled rate of 10 °C/min.

    • Expert Insight: Rapid "quench" cooling is avoided, as it may force the liquid into an amorphous glassy state (yielding a glass transition, Tg​ ) rather than allowing it to form an ordered crystalline lattice necessary for a true melting point ( Tm​ ) measurement.

  • Step 4: Isothermal Equilibration. Hold the temperature at -80 °C for 5 minutes to ensure complete thermal equilibrium across the sample mass.

  • Step 5: Dynamic Heating. Heat the sample at 5 °C/min back to 25 °C. The extrapolated onset temperature of the resulting endothermic peak represents the true thermodynamic melting point.

TGA-DSC for Boiling Point Determination

While Siwoloboff’s method can provide a visual approximation of boiling, Thermogravimetric Analysis coupled with DSC (TGA-DSC) provides a self-validating, orthogonal dataset.

  • Step 1: Crucible Selection. Pipette 10–15 mg of the liquid into an open alumina (Al₂O₃) crucible.

    • Expert Insight (Causality): An open crucible is mandatory. A sealed or pin-holed pan would cause internal pressure buildup, artificially elevating the boiling point via the Clausius-Clapeyron effect.

  • Step 2: Thermal Ramp. Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a dynamic nitrogen atmosphere (50 mL/min).

  • Step 3: Orthogonal Validation. Monitor both the heat flow (DSC) and mass loss (TGA) simultaneously.

    • Expert Insight: The boiling point (~250 °C) is definitively confirmed only when a massive endothermic peak on the DSC curve perfectly aligns with a sharp, 100% mass loss step on the TGA derivative curve (DTG). This dual-signal requirement acts as a self-validating check, ensuring the endotherm is due to vaporization (boiling) and not an exothermic thermal degradation event.

Implications for Drug Development and Synthesis

The physical state of Ethyl 3,5-dimethoxy-4-methylbenzoate dictates its handling in the pilot plant. Its liquid nature at SATP makes it highly advantageous for continuous flow chemistry and solvent-minimized amidation reactions, as it eliminates the need for solid-handling feeders and reduces solubility bottlenecks. However, with a density of 1.077 g/cm³[3], positive displacement pipettes or mass-flow controllers must be used for precise stoichiometric dosing, as standard air-displacement pipetting will result in volumetric inaccuracies due to the compound's specific gravity and vapor pressure.

Process Visualization

ThermalAnalysis Start Ethyl 3,5-dimethoxy-4-methylbenzoate (Liquid at SATP) Split Select Thermal Property Start->Split MP_Path Melting Point Determination Split->MP_Path BP_Path Boiling Point Determination Split->BP_Path DSC_Sub Sub-ambient DSC (Hermetic Seal, Cool to -80°C) MP_Path->DSC_Sub TGA_DSC TGA-DSC Analysis (Open Crucible, Heat to 300°C) BP_Path->TGA_DSC MP_Result Identify Tm Endotherm (< 25°C) DSC_Sub->MP_Result BP_Result Identify Vaporization (~250°C) TGA_DSC->BP_Result

Workflow for determining phase transitions of liquid-state organic esters.

References

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Ethyl 3,5-dimethoxy-4-methylbenzoate

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS No. 1146296-15-2).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS No. 1146296-15-2). As a substituted aromatic ester, this compound requires diligent application of laboratory safety protocols. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The recommendations herein are synthesized from established safety protocols for related chemical classes and general laboratory best practices, providing a robust framework for risk mitigation.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While comprehensive, peer-reviewed toxicological data for Ethyl 3,5-dimethoxy-4-methylbenzoate is not extensively available, its structural features suggest it should be handled as a compound of moderate chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of Ethyl 3,5-dimethoxy-4-methylbenzoate

PropertyValueSource
CAS Number 1146296-15-2[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.26 g/mol [1]
Appearance Solid (Assumed, based on similar benzoate esters)N/A
Purity Typically ≥95%[1]

Scientist's Note: The presence of a benzoate ester functional group suggests that this compound should be protected from strong acids or bases which could catalyze hydrolysis. The dimethoxy and methyl substitutions on the benzene ring may influence its solubility and reactivity profile.

Section 2: Hazard Identification and Risk Assessment

While no specific OSHA hazard classification is listed for this compound, related benzoate esters may cause skin, eye, and respiratory tract irritation.[2][3] It is prudent to assume this compound presents similar hazards.

  • Eye Contact: May cause irritation. Direct contact with powders can lead to mechanical irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause irritation.[2] Prolonged or repeated contact should be avoided.

  • Inhalation: May be harmful if inhaled as a dust or aerosol, potentially causing respiratory tract irritation.[2][4]

  • Ingestion: May be harmful if swallowed.[2][5]

Causality Insight: Aromatic esters can be irritants due to their ability to interact with and disrupt biological membranes. Fine powders pose a significant inhalation risk because they can be easily aerosolized and penetrate deep into the respiratory system.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls:

  • Ventilation: All handling of solid Ethyl 3,5-dimethoxy-4-methylbenzoate should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

TaskMinimum PPE RequirementRationale and Best Practices
Weighing/Transfer Nitrile or Neoprene Gloves, Safety Goggles, Lab CoatProtects against incidental skin contact and eye splashes. A lab coat protects personal clothing.
Solution Preparation Butyl Rubber Gloves, Chemical Splash Goggles, Face Shield, Lab Coat or Chemical-Resistant ApronProvides enhanced protection against splashes of the compound and solvent. Butyl rubber offers excellent resistance to esters.[8][9][10] A face shield worn over goggles offers full facial protection.[11]
General Handling Nitrile Gloves, Safety Glasses with Side Shields, Lab CoatStandard laboratory practice for handling non-volatile chemicals with a low risk of splashing.

Expert Recommendation on Glove Selection: For handling esters like Ethyl 3,5-dimethoxy-4-methylbenzoate, especially when in solution, Butyl rubber gloves are highly recommended due to their high resistance to this chemical class.[10][12] Neoprene gloves offer a viable alternative with good general chemical resistance.[10] Standard nitrile examination gloves are suitable for handling the solid for short durations but should be changed immediately upon contamination.[9] Always inspect gloves for tears or punctures before use.[3]

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is the foundation of a safe laboratory environment.

Protocol 4.1: Weighing and Transfer of Solid Compound
  • Preparation: Don appropriate PPE (Nitrile gloves, safety glasses, lab coat). Ensure a chemical fume hood is operational.

  • Staging: Place a weigh boat on an analytical balance within the fume hood. Tare the balance.

  • Transfer: Carefully use a spatula to transfer the desired amount of Ethyl 3,5-dimethoxy-4-methylbenzoate to the weigh boat. Perform this action slowly to minimize dust generation.[13]

  • Cleanup: After weighing, securely cap the source container. Clean the spatula and any minor residual powder from the work surface with a damp cloth, which should be disposed of as chemical waste.

  • Documentation: Record the weighed amount in the laboratory notebook.

Workflow for Safe Weighing and Dissolution

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution prep1 Don PPE: Lab Coat, Goggles, Gloves prep2 Verify Fume Hood Operation prep1->prep2 weigh1 Place Weigh Boat on Balance prep2->weigh1 weigh2 Tare Balance weigh1->weigh2 weigh3 Carefully Transfer Solid (Minimize Dust) weigh2->weigh3 diss2 Transfer Weighed Solid to Flask weigh3->diss2 Proceed to Dissolution diss1 Add Stir Bar to Flask diss1->diss2 diss3 Add Solvent & Begin Stirring diss2->diss3

Caption: Workflow for weighing and dissolving solid chemical reagents.

Storage Requirements
  • Container: Store in a tightly sealed container to prevent atmospheric moisture contamination.[2][14]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Section 5: Emergency and Spill Response

Prompt and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]

Spill Cleanup Protocol

This protocol is for small spills (<1 pound) of solid material that can be managed by trained laboratory personnel. Larger spills require immediate evacuation and notification of institutional safety personnel.[15][16]

  • Alert & Isolate: Notify personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don appropriate PPE, including a lab coat, safety goggles, and heavy-duty gloves (e.g., Butyl or Neoprene).

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13]

    • Carefully sweep the material into a plastic dustpan and transfer it to a designated hazardous waste container.[13][16] Avoid vigorous sweeping that could create dust.[17]

    • Wipe the spill area with a damp paper towel.[13]

  • Decontaminate: Place all contaminated materials (gloves, paper towels, etc.) into the hazardous waste container.[13] Seal the container and label it appropriately.

  • Final Steps: Decontaminate all non-disposable cleaning tools. Remove PPE and wash hands thoroughly.

Spill Response Decision Tree

G spill Spill Detected is_large Is spill > 1 lb or in a public area? spill->is_large evacuate Evacuate Area Call EHS/Emergency Services is_large->evacuate Yes is_trained Are you trained & equipped to clean the spill? is_large->is_trained No is_trained->evacuate No don_ppe Don Appropriate PPE (Goggles, Gloves, Coat) is_trained->don_ppe Yes contain Cover with inert absorbent to prevent dust don_ppe->contain collect Gently sweep into waste container contain->collect wipe Wipe area with a damp towel collect->wipe dispose Package & label all waste for hazardous disposal wipe->dispose

Caption: Decision workflow for responding to a solid chemical spill.

Section 6: Waste Disposal

All waste containing Ethyl 3,5-dimethoxy-4-methylbenzoate, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

  • Containers: Use only approved, sealed, and clearly labeled hazardous waste containers.[5][14]

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[7][18] Arrange for pickup by your institution's EHS-approved waste management service. Never discharge chemical waste into drains or dispose of it in regular trash.[14]

References

  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.). Retrieved March 27, 2026, from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (2023, May). Retrieved March 27, 2026, from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Texas at Austin. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemical Hygiene Program: Appendix 11 - Environmental Health & Safety - Missouri S&T. (2015, July 30). Retrieved March 27, 2026, from [Link]

  • Chemical Spill Response Guide - Campus Safety - University of Arkansas. (n.d.). Retrieved March 27, 2026, from [Link]

  • Personal Protective Equipment for Chemical Exposures (SOP) - University of Nebraska-Lincoln. (2022, November). Retrieved March 27, 2026, from [Link]

  • Safety Data Sheet: Sodium benzoate - Carl Roth. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Retrieved March 27, 2026, from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety - University of Tennessee, Knoxville. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ethyl 4-(hydroxymethyl)-3,5-dimethoxybenzoate | C12H16O5 | CID 68106503 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Sodium Benzoate Safety Data Sheet - Rolfes Chemicals. (2024, October 24). Retrieved March 27, 2026, from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Retrieved March 27, 2026, from [Link]

  • Ethyl 3,5-dimethoxybenzoate | C11H14O4 | CID 87026 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemical Waste Name or Mixtures Disposal Notes. (n.d.). Retrieved March 27, 2026, from [Link]

  • METHYL 3,5-DIMETHOXY-4-METHYLBENZOATE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Safety Data Sheet - Molybdenum - ESPI Metals. (2012, April 2). Retrieved March 27, 2026, from [Link]

  • Material Safety Data Sheet - Molybdenum Disulfide. (n.d.). Retrieved March 27, 2026, from [Link]

  • methyl 4-methyl benzoate - The Good Scents Company. (n.d.). Retrieved March 27, 2026, from [Link]

  • Molybdenum - ESPI Metals. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6) - Cheméo. (n.d.). Retrieved March 27, 2026, from [Link]

  • ETHYL 3,5-DIMETHOXYBENZOATE - gsrs. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Exploration of Novel Ethyl 3,5-dimethoxy-4-methylbenzoate Derivatives

Foreword: Charting the Course from Discovery to Development In the landscape of modern drug discovery, the journey of a promising new chemical entity (NCE) from initial synthesis to a viable clinical candidate is both co...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course from Discovery to Development

In the landscape of modern drug discovery, the journey of a promising new chemical entity (NCE) from initial synthesis to a viable clinical candidate is both complex and fraught with challenges. A significant proportion of these failures can be attributed to suboptimal pharmacokinetic properties. This technical guide provides a comprehensive framework for the systematic pharmacokinetic exploration of a novel series of compounds: Ethyl 3,5-dimethoxy-4-methylbenzoate derivatives. While this specific chemical family serves as our central case study, the principles, methodologies, and strategic insights detailed herein are broadly applicable to the preclinical assessment of a wide array of small molecule drug candidates.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the rationale behind experimental choices, the integration of in vitro and in vivo data, and the iterative nature of pharmacokinetic optimization. Our goal is to equip you with the knowledge to not only generate robust and reliable data but also to interpret it in a manner that meaningfully guides medicinal chemistry efforts and de-risks progression into later-stage development.[1]

Introduction to Ethyl 3,5-dimethoxy-4-methylbenzoate and its Therapeutic Potential

Ethyl 3,5-dimethoxy-4-methylbenzoate, with CAS Number 1146296-15-2, is a small organic molecule characterized by a substituted benzene ring. While the specific biological activities of this parent compound are not extensively documented in publicly available literature, related benzoate and dimethoxybenzene derivatives have shown a range of biological activities, including antifungal, phytotoxic, and antimelanogenic properties.[2][3] The core structure presents multiple avenues for chemical modification, allowing for the generation of a diverse library of derivatives with potentially enhanced potency, selectivity, and, crucially, drug-like properties.

The primary objective of a pharmacokinetic exploration is to characterize the absorption, distribution, metabolism, and excretion (ADME) of these novel derivatives.[4][5] A thorough understanding of these four interconnected processes is paramount for predicting a drug's in vivo behavior, establishing a safe and effective dosing regimen, and anticipating potential drug-drug interactions.[6]

The Strategic Framework for Pharmacokinetic Evaluation

A successful pharmacokinetic profiling campaign is a tiered and iterative process. It begins with high-throughput in vitro screens to identify major liabilities and guide early structure-activity relationship (SAR) development.[1] Promising candidates then advance to more complex in vitro and ultimately in vivo studies to build a comprehensive ADME profile.[4]

Pharmacokinetic_Exploration_Workflow cluster_0 Early Discovery & Lead Generation cluster_1 In Vitro Screening (Tier 1) cluster_2 In Vitro Profiling (Tier 2) cluster_3 In Vivo Studies (Tier 3) Synthesis Synthesis of Derivatives In_Silico In Silico ADME Prediction Synthesis->In_Silico Inform Design Solubility Kinetic Solubility Synthesis->Solubility In_Silico->Synthesis LogD LogD @ pH 7.4 Metabolic_Stability Microsomal Stability Permeability PAMPA/Caco-2 Screen Hepatocyte_Stability Hepatocyte Stability Metabolic_Stability->Hepatocyte_Stability PPB Plasma Protein Binding Permeability->PPB Advance Hits Caco2_Bidirectional Bidirectional Caco-2 Permeability->Caco2_Bidirectional Rodent_PK Rodent Pharmacokinetics (IV & PO) PPB->Rodent_PK Select Leads CYP_Inhibition CYP450 Inhibition (IC50) Hepatocyte_Stability->Rodent_PK Caco2_Bidirectional->Rodent_PK Bioavailability Oral Bioavailability Rodent_PK->Bioavailability Excretion Excretion Studies Bioavailability->Excretion In_Vivo_PK_Study cluster_iv Intravenous (IV) Administration cluster_po Oral (PO) Administration IV_Dose IV Bolus Dose IV_Sampling Serial Blood Sampling (e.g., jugular vein cannula) IV_Dose->IV_Sampling IV_Analysis Plasma Concentration Analysis IV_Sampling->IV_Analysis IV_PK Calculate Clearance (CL), Volume of Distribution (Vdss), Half-life (t½) IV_Analysis->IV_PK Bioavailability_Calc Calculate Oral Bioavailability (F%) IV_PK->Bioavailability_Calc PO_Dose Oral Gavage Dose PO_Sampling Serial Blood Sampling PO_Dose->PO_Sampling PO_Analysis Plasma Concentration Analysis PO_Sampling->PO_Analysis PO_PK Calculate Cmax, Tmax, AUC PO_Analysis->PO_PK PO_PK->Bioavailability_Calc

Sources

Protocols & Analytical Methods

Method

Lab-Scale Synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate: An Application Note and Protocol

Introduction Ethyl 3,5-dimethoxy-4-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 3,5-dimethoxy-4-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its structural motif, featuring a polysubstituted benzene ring, makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive, lab-scale protocol for the synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate via the Fischer-Speier esterification of 3,5-dimethoxy-4-methylbenzoic acid. This method is a classic, cost-effective, and reliable approach for the preparation of esters.[1][2]

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. Beyond a simple recitation of steps, this guide explains the rationale behind key experimental choices, ensuring a thorough understanding of the process and facilitating troubleshooting.

Reaction Principle and Mechanism

The synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate is achieved through the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][3] In this specific application, 3,5-dimethoxy-4-methylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to yield the desired ethyl ester and water.[2][4]

The overall reaction is as follows:

C₁₀H₁₂O₄ (3,5-dimethoxy-4-methylbenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₁₂H₁₆O₄ (Ethyl 3,5-dimethoxy-4-methylbenzoate) + H₂O

The reaction mechanism involves the following key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is used.[5][6] This application of Le Chatelier's principle helps to maximize the product yield.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityPurpose
3,5-dimethoxy-4-methylbenzoic acidC₁₀H₁₂O₄196.201.0 eqStarting material
Anhydrous EthanolC₂H₅OH46.0720-30 eq (and solvent)Reactant and solvent
Concentrated Sulfuric AcidH₂SO₄98.080.2-0.3 eqCatalyst
Diethyl Ether(C₂H₅)₂O74.12As neededExtraction solvent
5% Sodium Bicarbonate SolutionNaHCO₃84.01As neededNeutralizing agent
Brine (Saturated NaCl solution)NaCl58.44As neededWashing agent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[7]

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.[7] The addition of sulfuric acid to ethanol is exothermic and should be done slowly with cooling.[2]

  • Diethyl ether is highly flammable and volatile. All operations involving diethyl ether should be performed in a well-ventilated fume hood, away from any open flames or ignition sources.[7]

Experimental Protocol

Reaction Setup and Esterification
  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxy-4-methylbenzoic acid (e.g., 5.0 g, 1.0 eq).

  • Add a significant excess of anhydrous ethanol (e.g., 50 mL, ~20-30 eq), which acts as both the reactant and the solvent. Stir the mixture until the acid is completely dissolved.

  • In a fume hood, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.2-0.3 eq) to the stirred solution. An exothermic reaction will occur, so it is advisable to cool the flask in an ice bath during the addition.[2]

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.[2][8]

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

Work-up and Extraction
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Rinse the reaction flask with a small amount of diethyl ether (e.g., 20 mL) and add this to the separatory funnel to ensure all the product is transferred.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with 50 mL of water.

  • Carefully wash the organic layer with 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved during this step, causing pressure to build up in the separatory funnel. Vent the funnel frequently and gently swirl before shaking.[1][2]

  • Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove any residual water and inorganic salts.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

Product Isolation and Purification
  • Filter the dried organic solution to remove the sodium sulfate.

  • Remove the diethyl ether using a rotary evaporator to yield the crude Ethyl 3,5-dimethoxy-4-methylbenzoate.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure ester.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Workflow for Ethyl 3,5-dimethoxy-4-methylbenzoate Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification Reactants 1. Mix 3,5-dimethoxy-4-methylbenzoic acid, excess ethanol, and H₂SO₄ catalyst Reflux 2. Heat to reflux for 4-6 hours Reactants->Reflux Quench 3. Cool and quench with cold water Reflux->Quench Extraction 4. Extract with diethyl ether Quench->Extraction Wash_H2O 5. Wash with water Extraction->Wash_H2O Wash_NaHCO3 6. Neutralize with NaHCO₃ solution Wash_H2O->Wash_NaHCO3 Wash_Brine 7. Wash with brine Wash_NaHCO3->Wash_Brine Drying 8. Dry organic layer with Na₂SO₄ Wash_Brine->Drying Filtration 9. Filter drying agent Drying->Filtration Evaporation 10. Evaporate solvent (Rotovap) Filtration->Evaporation Purification 11. Purify by column chromatography Evaporation->Purification

Figure 1: Experimental workflow for the synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate.

Expected Results and Characterization

The successful synthesis should yield Ethyl 3,5-dimethoxy-4-methylbenzoate as a solid or oil. The purity of the final product can be assessed by standard analytical techniques such as Thin Layer Chromatography (TLC), and its structure can be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected ¹H NMR Data (in CDCl₃, predicted):

  • A quartet corresponding to the -OCH₂- protons of the ethyl group.

  • A triplet corresponding to the -CH₃ protons of the ethyl group.

  • A singlet for the six protons of the two equivalent methoxy groups (-OCH₃).

  • A singlet for the three protons of the methyl group (-CH₃) on the aromatic ring.

  • A singlet for the two equivalent aromatic protons.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase the reflux time or the amount of catalyst. Ensure the ethanol is anhydrous.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions. Be careful not to discard the organic layer.
Product is an oil instead of a solid Presence of impurities.Purify the product by column chromatography.
Broad -OH peak in the IR spectrum of the product Incomplete removal of carboxylic acid.Repeat the sodium bicarbonate wash during the work-up.
Emulsion formation during extraction Vigorous shaking.Gently swirl the separatory funnel instead of vigorous shaking. Addition of brine can help break the emulsion.

Conclusion

This application note provides a detailed and reliable protocol for the lab-scale synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate using the Fischer-Speier esterification. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable synthetic intermediate for their research and development needs.

References

  • BenchChem. (2026). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid.
  • Scribd. (n.d.). Synthesis of Ester.
  • Scribd. (n.d.). Synthesis of Ethyl Benzoate via Fischer Esterification.
  • Organic Chemistry. (2019, August 15). Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate.
  • Vinogradov, A., & Woodward, S. (n.d.).
  • Ekene, D. M. (n.d.).
  • F. Hoffmann-La Roche Ag. (1990). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. U.S.
  • (n.d.).
  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Otera, J., & Nishikido, J. (2010).
  • International Journal of Scientific & Technology Research. (2020, February).
  • Sigma-Aldrich. (n.d.). Ethyl 3,5-Dimethoxy-4-methylbenzoate.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • (n.d.).

Sources

Application

Using Ethyl 3,5-dimethoxy-4-methylbenzoate as an API building block

Advanced Application Note: Ethyl 3,5-Dimethoxy-4-methylbenzoate as a Strategic API Building Block Executive Summary & Mechanistic Rationale In modern drug discovery and Active Pharmaceutical Ingredient (API) synthesis, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Ethyl 3,5-Dimethoxy-4-methylbenzoate as a Strategic API Building Block

Executive Summary & Mechanistic Rationale

In modern drug discovery and Active Pharmaceutical Ingredient (API) synthesis, the selection of highly functionalized aromatic building blocks is critical for dictating the pharmacokinetic and pharmacodynamic profiles of the final drug candidate. Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2) has emerged as a privileged scaffold.

As a Senior Application Scientist, I frequently utilize this compound due to its specific stereoelectronic topology:

  • Metabolic Shielding: The para-methyl group acts as a steric and electronic block, preventing unwanted oxidative metabolism (e.g., by hepatic Cytochrome P450 enzymes) that typically plagues unsubstituted aromatic rings in vivo.

  • Electronic Tuning & Receptor Binding: The two meta-methoxy groups are strong resonance electron donors, enriching the aromatic core while simultaneously acting as critical hydrogen-bond acceptors for kinase or topoisomerase active sites[1].

  • Synthetic Versatility: The ethyl ester serves as a controlled synthetic handle. It can be selectively reduced to a benzylic alcohol for subsequent etherification/alkylation, or saponified to a benzoic acid for amide coupling workflows[2],[3].

Physicochemical Profiling

Before initiating any synthetic workflow, it is imperative to establish the baseline physicochemical parameters of the building block to ensure accurate stoichiometric calculations and appropriate solvent selection.

Table 1: Physicochemical Profile of Ethyl 3,5-dimethoxy-4-methylbenzoate

ParameterSpecification / ValueApplication Relevance
Chemical Formula C₁₂H₁₆O₄Core mass calculation for stoichiometric equivalents.
Molecular Weight 224.25 g/mol Essential for precise molarity in anhydrous reactions.
CAS Registry Number 1146296-15-2Verification of vendor purity and lot tracking.
Solubility Profile Soluble in EtOAc, DCM, THF, MeOH; Insoluble in H₂ODictates biphasic workup strategies and solvent choice for homogenous catalysis.
Structural Features 1x Ester, 2x Methoxy, 1x Methyl, Fully substituted lower ringHigh steric hindrance requires optimized coupling reagents (e.g., HATU over EDC).

Divergent Synthetic Workflows

The true value of Ethyl 3,5-dimethoxy-4-methylbenzoate lies in its ability to serve as a central node for divergent API synthesis. By manipulating the ester group, we can access radically different pharmacological spaces, from topoisomerase I inhibitors (merosesquiterpenes)[1] to bioactive isochroman derivatives[2].

API_Workflow Ester Ethyl 3,5-dimethoxy- 4-methylbenzoate (Core Building Block) Alcohol 3,5-Dimethoxy-4-methyl- benzyl alcohol Ester->Alcohol Reduction (LiAlH4, 0°C) Acid 3,5-Dimethoxy-4-methyl- benzoic acid Ester->Acid Saponification (NaOH, MeOH/H2O) Bromide Benzyl Bromide Intermediate Alcohol->Bromide Bromination (PBr3, Et2O) Amide Amide API Scaffold (e.g., Kinase Inhibitors) Acid->Amide Amide Coupling (HATU/DIPEA, Amine) Merosesquiterpene Merosesquiterpene (Topoisomerase I Inhibitor) Bromide->Merosesquiterpene Esterification/Coupling with (-)-Drimenol Isochroman Isochroman Derivative (Bioactive Scaffold) Bromide->Isochroman Grignard Addition & Cyclization

Caption: Divergent synthetic pathways utilizing Ethyl 3,5-dimethoxy-4-methylbenzoate as a core API node.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) and mechanistic rationales for the chosen conditions.

Protocol A: Controlled Reduction to 3,5-Dimethoxy-4-methylbenzyl Alcohol

Mechanistic Causality: Lithium aluminum hydride (LiAlH₄) is selected over milder reducing agents (like NaBH₄) because esters are notoriously resistant to mild hydrides. The reaction is strictly maintained at 0 °C to prevent the highly reactive hydride from cleaving the methoxy ethers. The Fieser workup method is employed to prevent the formation of intractable aluminum emulsions, ensuring high recovery yields[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF) (50 mL) and LiAlH₄ (1.2 equivalents). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve Ethyl 3,5-dimethoxy-4-methylbenzoate (1.0 equivalent, 10 mmol, 2.24 g) in anhydrous THF (15 mL). Add this solution dropwise to the LiAlH₄ suspension over 20 minutes to control the exothermic hydride transfer.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench with wet EtOAc, and analyze via TLC (Hexane:EtOAc 4:1). The reaction is complete when the ester spot (R_f ≈ 0.6) is entirely replaced by the more polar alcohol spot (R_f ≈ 0.3).

  • Fieser Quench (Critical Step): Slowly add x mL of distilled H₂O (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Stir vigorously for 15 minutes until a crisp, white granular precipitate of aluminum salts forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake with EtOAc. Concentrate the filtrate in vacuo to yield the pure alcohol.

  • Validation: Confirm product via ¹H NMR. Look for the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.4 ppm) and the appearance of a benzylic CH₂ singlet at ~4.6 ppm.

Protocol B: Saponification to 3,5-Dimethoxy-4-methylbenzoic Acid

Mechanistic Causality: Hydrolysis of the sterically hindered ester requires harsh basic conditions. Methanol is used as a co-solvent to homogenize the lipophilic ester with the aqueous hydroxide, facilitating nucleophilic acyl substitution[3].

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL flask, dissolve the ester (10 mmol) in a 3:1 mixture of Methanol/H₂O (40 mL).

  • Catalysis: Add solid NaOH (3.0 equivalents, 30 mmol). Equip the flask with a reflux condenser.

  • Reflux: Heat the mixture to 65 °C for 4 hours.

  • IPC: Monitor via TLC (Hexane:EtOAc 3:1). The ester must be completely consumed.

  • Workup: Cool to room temperature and evaporate the methanol under reduced pressure. Dilute the remaining aqueous layer with 20 mL H₂O and wash with diethyl ether (2 x 15 mL) to remove unreacted organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches 2.0. The product, 3,5-dimethoxy-4-methylbenzoic acid, will crash out as a white precipitate.

  • Isolation: Filter the solid via vacuum filtration, wash with ice-cold water, and dry overnight under high vacuum.

Table 2: In-Process Control (IPC) Validation Parameters

IntermediateTLC SystemExpected R_fKey ¹H NMR Diagnostic Peak (CDCl₃)
Starting Ester Hexane:EtOAc (4:1)~0.60δ 4.35 (q, 2H, -O-CH₂ -CH₃)
Benzyl Alcohol Hexane:EtOAc (4:1)~0.30δ 4.65 (s, 2H, Ar-CH₂ -OH)
Benzoic Acid DCM:MeOH (9:1)~0.40 (streaks)δ 11.0 (br s, 1H, -COOH )

Case Study: Synthesis of Topoisomerase I Inhibitors

Recent advancements in oncology have utilized the derivatives of this building block to synthesize potent Topoisomerase I inhibitors. By converting the 3,5-dimethoxy-4-methylbenzyl alcohol into a benzyl bromide (using PBr₃), researchers can couple it with natural sesquiterpenes like (-)-drimenol[1].

The resulting merosesquiterpene-aryl esters exhibit significant cytotoxic activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The 3,5-dimethoxy-4-methyl substitution pattern is directly responsible for optimizing the lipophilicity (LogP) of the drug, allowing it to penetrate the cellular membrane and intercalate with the DNA-Topoisomerase cleavage complex[1],[4].

References

  • Araque, I., et al. "Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol." Molecules, 2023.[Link]

  • Cui, J., et al. "Syntheses of 3,7-Dimethyl-8-hydroxy-6-methoxyisochroman, the 3,7-Dimethyl-6-hydroxy-8-methoxy Isomer, and Their Ester and Ether Derivatives: Plant Growth Regulatory Activity." Journal of Agricultural and Food Chemistry, 1996.[Link]

  • Araque, I., et al. "New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells." International Journal of Molecular Sciences, 2025. [Link](Note: URL points to related PMC repository data for drimenol derivatives).

Sources

Method

Application Notes and Protocols for the Esterification of 3,5-dimethoxy-4-methylbenzoic acid to its Ethyl Ester

Introduction Esterification stands as a fundamental transformation in organic synthesis, pivotal for the derivatization of carboxylic acids to modulate their physicochemical properties, including lipophilicity, solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Esterification stands as a fundamental transformation in organic synthesis, pivotal for the derivatization of carboxylic acids to modulate their physicochemical properties, including lipophilicity, solubility, and metabolic stability. This is particularly crucial in the realm of drug development, where the ester moiety can function as a prodrug, thereby enhancing bioavailability. 3,5-Dimethoxy-4-methylbenzoic acid is a valuable building block in the synthesis of a variety of pharmaceutical and biologically active molecules.[1] This document provides detailed application notes and protocols for the conversion of 3,5-dimethoxy-4-methylbenzoic acid to its corresponding ethyl ester, a common and synthetically useful intermediate.

The presence of two methoxy groups and a methyl group on the aromatic ring of 3,5-dimethoxy-4-methylbenzoic acid can influence its reactivity. These electron-donating groups may affect the electrophilicity of the carbonyl carbon, and the steric hindrance from the ortho-methyl group could impact the approach of the nucleophile. Therefore, the choice of esterification method is critical to achieve high yields and purity.

This guide will explore several robust methods for this transformation, including the classic Fischer-Speier esterification, modern coupling agent-mediated methods like the Steglich esterification, and an alternative approach involving the conversion to an acid chloride intermediate. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of its advantages and limitations.

Methods Overview

A comparative summary of the esterification methods detailed in this guide is presented below. The choice of method will depend on factors such as the scale of the reaction, the desired purity of the product, the availability of reagents, and the sensitivity of the starting material to acidic or harsh conditions.

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Ethanol, Strong Acid Catalyst (e.g., H₂SO₄)RefluxCost-effective, simple procedure.[2][3]Reversible reaction, may require a large excess of alcohol, harsh acidic conditions.[3]
Steglich Esterification DCC or EDC, DMAP, EthanolRoom TemperatureMild reaction conditions, high yields, suitable for acid-sensitive substrates.[4][5][6]Use of expensive and potentially hazardous coupling agents, formation of urea byproducts that can be difficult to remove.[4][7]
Thionyl Chloride Method Thionyl Chloride (SOCl₂), EthanolTwo steps: 1. Reflux with SOCl₂ 2. Reaction with ethanolHigh-yielding, irreversible reaction.Involves a corrosive and hazardous reagent (SOCl₂), generates corrosive HCl and SO₂ gases.[8][9]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3] This method is often favored for its simplicity and cost-effectiveness.[2] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[3]

Causality Behind Experimental Choices
  • Excess Ethanol : Using ethanol as both the reactant and the solvent shifts the equilibrium towards the formation of the ethyl ester, in accordance with Le Chatelier's principle.[3]

  • Concentrated Sulfuric Acid : A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[3][10]

  • Reflux Conditions : Heating the reaction mixture to its boiling point increases the reaction rate, allowing the equilibrium to be reached more quickly.

Experimental Protocol

Materials:

  • 3,5-dimethoxy-4-methylbenzoic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 20-50 eq).[11]

  • Catalyst Addition : While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[2][12] Caution : The addition of sulfuric acid to ethanol is exothermic.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.[11]

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2][3] Caution : CO₂ gas evolution may cause pressure buildup in the separatory funnel; vent frequently.[2]

    • Wash the organic layer with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,5-dimethoxy-4-methylbenzoate.[11]

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.[11]

Visualization of Workflow

Fischer_Esterification_Workflow A 1. Dissolve Acid in Excess Ethanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor by TLC C->D D->C Continue Reflux E 5. Work-up (Evaporation, Extraction, Neutralization) D->E Reaction Complete F 6. Dry and Concentrate E->F G 7. Purify Product F->G

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5][6] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[4]

Causality Behind Experimental Choices
  • Carbodiimide (DCC/EDC) : These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][13]

  • DMAP : This nucleophilic catalyst reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[4][5] DMAP also suppresses the formation of the N-acylurea byproduct, which can occur via a 1,3-rearrangement of the O-acylisourea intermediate.[4][6]

  • Room Temperature : The high reactivity of the intermediates allows the reaction to proceed efficiently at room temperature, making it suitable for thermally sensitive molecules.[6][14]

Experimental Protocol

Materials:

  • 3,5-dimethoxy-4-methylbenzoic acid

  • Anhydrous Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq), ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Coupling Agent Addition : Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up :

    • If DCC was used, filter off the precipitated DCU.

    • Dilute the filtrate (or the reaction mixture if EDC was used) with DCM.

    • Wash the organic layer sequentially with dilute HCl (to remove excess DMAP and any remaining EDC), saturated aqueous NaHCO₃, and brine.[11]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 3,5-dimethoxy-4-methylbenzoate.

Visualization of Mechanism

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DMAP DMAP Ester R-COOR' (Product) N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH (Ethanol) Thionyl_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A 1. Suspend Acid in Solvent B 2. Add Thionyl Chloride A->B C 3. Reflux B->C D 4. Remove Excess SOCl₂ C->D E 5. Dissolve Acid Chloride D->E Proceed to Esterification F 6. Add Ethanol E->F G 7. Stir at Room Temp F->G H 8. Work-up and Purify G->H

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Application

Application Note: Incorporating Ethyl 3,5-dimethoxy-4-methylbenzoate in Drug Discovery Libraries

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The design of high-throughput screening (HTS) and fragment-based drug discovery (FBDD) libraries relies heavily on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The design of high-throughput screening (HTS) and fragment-based drug discovery (FBDD) libraries relies heavily on the selection of versatile, drug-like scaffolds. Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2) has emerged as a highly privileged building block in modern medicinal chemistry. By providing a unique combination of hydrogen-bond acceptors, tunable lipophilicity, and metabolic stability, this scaffold has been successfully deployed in the discovery of potent epigenetic modulators (e.g., WDR5 WIN-site inhibitors) and G protein-coupled receptor (GPCR) antagonists (e.g., LPA1 receptor modulators)[1][2].

This application note provides a comprehensive guide to the physicochemical rationale behind this scaffold, its proven applications in target-based drug discovery, and self-validating experimental protocols for incorporating it into parallel library synthesis.

Physicochemical Rationale & Scaffold Advantages

The strategic value of the 3,5-dimethoxy-4-methylbenzoate moiety lies in its precise stereoelectronic profile, which solves several common liabilities encountered during lead optimization:

  • Metabolic Blocking (The 4-Methyl Group): Unsubstituted aromatic rings are highly susceptible to CYP450-mediated para-hydroxylation. The installation of a methyl group at the 4-position effectively blocks this metabolic soft spot while providing a hydrophobic vector that frequently engages deep lipophilic pockets in target proteins[2].

  • Hydrogen-Bond Acceptor Geometry (The 3,5-Dimethoxy Groups): The meta-methoxy groups provide dual hydrogen-bond acceptors. Unlike a 3,4,5-trimethoxy configuration (which can suffer from steric clash and excessive molecular weight), the 3,5-dimethoxy-4-methyl pattern optimizes the balance between polar surface area (PSA) and lipophilicity (LogP)[2].

  • Synthetic Versatility (The Ethyl Ester Handle): The ethyl ester serves as a stable protecting group during upstream synthesis and can be easily saponified to the corresponding carboxylic acid under mild conditions. The resulting acid is unhindered (as the meta-substituents do not cause steric shielding of the carbonyl), allowing for highly efficient amide coupling in parallel library generation.

Key Applications in Target-Based Drug Discovery

Application A: Epigenetic Modulators (WDR5 WIN-Site Inhibitors)

WD repeat domain 5 (WDR5) is a critical chromatin-regulatory scaffold protein that interacts with the MLL1 complex, making it a prime epigenetic target for mixed-lineage leukemias[1][3].

  • Causality & Mechanism: WDR5 inhibitors must outcompete the endogenous "WIN" peptide of MLL1. The 3,5-dimethoxy-4-methylbenzamide moiety effectively mimics the arginine side chain of the WIN peptide. The methoxy groups participate in critical hydrogen-bonding networks within the WIN-site, while the 4-methyl group anchors the molecule into the hydrophobic sub-pocket, yielding dissociation constants ( Kd​ ) in the low nanomolar range[1].

WDR5Pathway A MLL1 Complex (Histone Methyltransferase) B WDR5 WIN-Site (Target Pocket) A->B Endogenous Binding D Disruption of MLL1-WDR5 Interaction B->D C 3,5-dimethoxy-4-methyl benzamide Inhibitor C->B Competitive Inhibition E Blockade of H3K4 Methylation D->E F Transcriptional Repression & Leukemia Cell Apoptosis E->F

Caption: Mechanism of WDR5 WIN-site inhibition by 3,5-dimethoxy-4-methylbenzamide derivatives.

Application B: GPCR Modulators (LPA1 Receptor Antagonists)

Lysophosphatidic acid receptor 1 (LPA1) is implicated in fibrotic diseases and benign prostatic hyperplasia (BPH)[2][4].

  • Causality & Mechanism: During the hit-to-lead optimization of LPA1 antagonists (e.g., the discovery of ONO-7300243), researchers discovered that replacing a 3,4,5-trimethoxybenzamide group with a 3,5-dimethoxy-4-methylbenzamide group significantly improved antagonist activity[2]. The 4-methyl group provides the necessary steric bulk to stabilize the inactive conformation of the GPCR without the desolvation penalty associated with a central methoxy oxygen[2].

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the quantitative advantages of the 3,5-dimethoxy-4-methyl scaffold over traditional trimethoxy analogs, derived from validated drug discovery campaigns[1][2].

Target / IndicationScaffold EvaluatedBinding Affinity / IC50In Vivo Efficacy / Cellular ActivityRationale for Activity Shift
LPA1 Receptor (BPH / Fibrosis)3,4,5-trimethoxybenzamideModerate (IC50 > 1.0 µM)Poor oral efficacyCentral methoxy causes steric clash in the hydrophobic binding pocket.
LPA1 Receptor (BPH / Fibrosis)3,5-dimethoxy-4-methylbenzamide High (IC50 = 0.16 µM) 88% inhibition of IUP (10 mg/kg) 4-methyl group perfectly complements the lipophilic sub-pocket; improved PK[2].
WDR5 WIN-Site (Leukemia)Unsubstituted benzamideWeak (Kd > 10 µM)Inactive in MV4:11 cellsLacks critical H-bond acceptors to mimic MLL1 arginine.
WDR5 WIN-Site (Leukemia)3,5-dimethoxy-4-methylbenzamide Potent (Kd < 10 nM) Strong apoptosis in MV4:11 cells Methoxy groups form stable H-bonds; methyl group anchors in S1 pocket[1].

Experimental Protocols: High-Throughput Library Synthesis

To leverage Ethyl 3,5-dimethoxy-4-methylbenzoate in FBDD or HTS libraries, it must first be converted to the free acid, followed by parallel amidation. The following protocols are designed as self-validating systems to ensure high fidelity in library generation.

LibrarySynthesis A Ethyl 3,5-dimethoxy- 4-methylbenzoate B Saponification (LiOH, THF/H2O) A->B C 3,5-dimethoxy- 4-methylbenzoic acid B->C D Amide Coupling (HATU, DIPEA, Amines) C->D E WDR5 WIN-Site Inhibitor Library D->E F LPA1 Antagonist Library D->F

Caption: Workflow for incorporating the ethyl 3,5-dimethoxy-4-methylbenzoate scaffold into HTS libraries.

Protocol 1: Saponification to 3,5-Dimethoxy-4-methylbenzoic Acid

Causality: Lithium hydroxide (LiOH) in a THF/Water co-solvent system is utilized to ensure complete solubility of the lipophilic ester while providing mild enough conditions to prevent any unwanted ether cleavage of the methoxy groups.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Ethyl 3,5-dimethoxy-4-methylbenzoate (1.0 eq, e.g., 10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and distilled Water (40 mL total volume).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) in one portion. Stir the reaction mixture at 45 °C for 4–6 hours.

  • Self-Validation (QC Checkpoint 1): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS. Pass criteria: Complete disappearance of the starting material peak (m/z ~225 [M+H]+) and appearance of the acid peak (m/z ~197 [M+H]+).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with 20 mL water and cool to 0 °C.

  • Acidification: Dropwise add 1M HCl until the pH reaches 2.0–3.0. A white/pale cream precipitate will form[5].

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry under high vacuum for 12 hours to yield 3,5-dimethoxy-4-methylbenzoic acid.

Protocol 2: Parallel Amide Coupling for Library Generation

Causality: HATU is selected as the coupling reagent over EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester, which drives the coupling of diverse (and potentially sterically hindered) library amines to completion rapidly at room temperature.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 0.5 M stock solution of 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stock solution, add HATU (1.2 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Dispensation: Dispense 500 µL of the activated ester solution into a 96-well deep-well plate containing diverse primary and secondary amines (1.1 eq per well).

  • Reaction: Seal the plate and agitate on a shaker at room temperature for 12 hours.

  • Self-Validation (QC Checkpoint 2): Perform high-throughput UPLC-MS on all 96 wells. Pass criteria: Target mass[M+H]+ must be the base peak with a UV purity (254 nm) of ≥85%. Wells failing this metric are flagged and excluded from biological screening to prevent false positives.

  • Purification: Purify the library via mass-directed preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) and lyophilize to obtain the final library compounds ready for screening.

References

  • Wang F, et al. "Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry, 2018.

  • Terakado M, et al. "Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead." ACS Medicinal Chemistry Letters, 2016.

  • Thermo Scientific Chemicals. "3,5-Dimethoxy-4-methylbenzoic acid, 97% Product Specifications." Thermo Fisher Scientific, 2026.

  • Xiao DQ, et al. "Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis." Frontiers in Neuroscience / ACS, 2023.

Sources

Method

HPLC method development for Ethyl 3,5-dimethoxy-4-methylbenzoate analysis

An Application Note and Protocol for the Analysis of Ethyl 3,5-dimethoxy-4-methylbenzoate by High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide for the development, optimization,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Analysis of Ethyl 3,5-dimethoxy-4-methylbenzoate by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 3,5-dimethoxy-4-methylbenzoate. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The narrative explains the scientific rationale behind experimental choices, from initial analyte characterization to final method validation, ensuring a robust and reliable analytical procedure. The protocols are presented with step-by-step instructions to facilitate direct implementation in a laboratory setting, grounded in authoritative guidelines from the ICH and USP.

Foundational Strategy: Analyte Characterization

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Ethyl 3,5-dimethoxy-4-methylbenzoate is an aromatic ester. Its structure dictates the strategic choices for the chromatographic system.

Table 1: Physicochemical Properties of Ethyl 3,5-dimethoxy-4-methylbenzoate and Related Compounds

PropertyValue / ObservationRationale for HPLC Method
Chemical Structure Aromatic ring with ester and methoxy functional groups.The benzene ring contains a chromophore, making UV detection a highly suitable and sensitive choice.[1]
Molecular Formula C₁₂H₁₆O₄[2]-
Molecular Weight ~224.25 g/mol Suitable for standard HPLC analysis; does not require specialized techniques like size-exclusion.
Polarity (LogP) Estimated > 2.1The logP for the similar compound Ethyl 3,5-dimethoxybenzoate is 2.1.[3][4] The additional methyl group on our target analyte increases its hydrophobicity. This non-polar character makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used.[5][6]
UV Absorbance Expected maxima ~240-295 nm.Aromatic esters typically exhibit strong absorbance in the UV region due to π-π* transitions in the benzene ring and carbonyl bonds.[1][7] A diode array detector (DAD) or photodiode array (PDA) detector is ideal for confirming the optimal detection wavelength and assessing peak purity.
Solubility Soluble in organic solvents.The analyte's hydrophobicity suggests good solubility in common HPLC organic modifiers like acetonitrile and methanol. The choice of diluent for sample preparation should be compatible with the mobile phase to ensure good peak shape.[8]

HPLC Method Development: A Logic-Driven Approach

The development process is a systematic workflow designed to achieve a specific separation goal: a reliable, robust, and efficient quantification of the target analyte. The primary objective is to achieve a sharp, symmetrical peak with adequate retention, well-separated from any potential impurities or matrix components.

Initial Parameter Selection (Method Scouting)

The initial phase involves selecting the foundational components of the HPLC system based on the analyte's properties.

  • Chromatographic Mode: Reversed-phase chromatography is the definitive choice due to the analyte's non-polar nature.[6] It utilizes a non-polar stationary phase and a polar mobile phase.[5]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, offering strong hydrophobic interactions with the analyte.[9][10] A standard dimension (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase: A mixture of water and a polar organic solvent is used.

    • Organic Modifier: Acetonitrile is often preferred over methanol because its lower viscosity generates less backpressure, and its lower UV cutoff wavelength allows for a more stable baseline at lower detection wavelengths.[11]

    • Aqueous Component: HPLC-grade water is used. A buffer is generally not required for this neutral compound, simplifying the mobile phase.

  • Detection: Based on the expected UV absorbance, a starting wavelength of 254 nm is a practical choice, as it is a common wavelength for aromatic compounds. A DAD/PDA detector will be used to scan a range (e.g., 200-400 nm) to identify the absorbance maximum for optimal sensitivity.

Method Optimization Workflow

Once initial conditions are set, the method is refined to meet performance targets. This involves adjusting parameters to optimize resolution, peak shape, and analysis time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability Analyte Analyte Properties (LogP > 2.1, Aromatic) SelectMode Select Mode: Reversed-Phase HPLC Analyte->SelectMode SelectColumn Select Column: C18, 4.6x150mm, 5µm SelectMode->SelectColumn SelectMobilePhase Select Mobile Phase: Acetonitrile/Water SelectColumn->SelectMobilePhase SelectDetector Select Detector: DAD @ 254 nm SelectMobilePhase->SelectDetector OptimizeOrganic Optimize % Organic (Adjust k', Target 2-10) SelectDetector->OptimizeOrganic Initial Run GradientScreen Gradient vs. Isocratic (Assess complexity) OptimizeOrganic->GradientScreen FineTune Fine-Tune Parameters (Flow Rate, Temp.) GradientScreen->FineTune SST Define SST Criteria (Tailing, Plates, RSD%) FineTune->SST Method Finalized FinalMethod Final Optimized Method SST->FinalMethod ValidationFlow Start Final Optimized HPLC Method Specificity Specificity (Discrimination from blank, placebo, impurities) Start->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150% of target) Start->Linearity Accuracy Accuracy (% Recovery of spiked samples) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ (Signal-to-Noise or Slope method) Start->Limits Robustness Robustness (Deliberate small changes: flow, temp, % organic) Start->Robustness Validated Validated Method Ready for Routine Use Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

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Application

Application Note: Scale-Up Production of Ethyl 3,5-Dimethoxy-4-methylbenzoate in Organic Synthesis

Introduction & Strategic Importance Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS 1146296-15-2) is a highly valued intermediate in the pharmaceutical and fine chemical industries. It serves as a core building block for synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS 1146296-15-2) is a highly valued intermediate in the pharmaceutical and fine chemical industries. It serves as a core building block for synthesizing complex natural product analogs (e.g., reserpine derivatives) and targeted anti-inflammatory active pharmaceutical ingredients (APIs). The presence of the 3,5-dimethoxy-4-methyl substitution pattern requires precise regiocontrol during synthesis. This application note details a robust, highly scalable, and economically viable three-step synthetic route designed for multi-kilogram production, focusing on process safety, atom economy, and yield optimization.

Retrosynthetic Analysis & Route Selection

Direct methylation of 3,5-dihydroxy-4-methylbenzoic acid is often plagued by poor regioselectivity and the high commercial cost of the dihydroxy precursor. Instead, the most scalable approach leverages an electrophilic aromatic substitution followed by an Ullmann-type methoxylation[1] and a Ti(IV)-catalyzed transesterification [2].

  • Step 1: Bromination. Methyl 4-methylbenzoate undergoes double electrophilic bromination to yield methyl 3,5-dibromo-4-methylbenzoate. The electron-donating methyl group directs ortho, while the ester directs meta, perfectly aligning the electronic effects to selectively brominate the 3 and 5 positions.

  • Step 2: Ullmann Methoxylation. The dibromo intermediate is subjected to copper-catalyzed nucleophilic aromatic substitution using sodium methoxide. This replaces the heavy bromine atoms with methoxy groups [1].

  • Step 3: Transesterification. To obtain the target ethyl ester, a mild transesterification using Titanium(IV) ethoxide (Ti(OEt)₄) in ethanol is employed. This avoids the harsh acidic or basic conditions that could lead to ester hydrolysis or ether cleavage [2].

Reaction Pathway Diagram

ReactionPathway SM Methyl 4-methylbenzoate Int1 Methyl 3,5-dibromo- 4-methylbenzoate SM->Int1 Br2, AlCl3 0-25°C, 12h Int2 Methyl 3,5-dimethoxy- 4-methylbenzoate Int1->Int2 NaOMe, CuCl 100°C, 8h Prod Ethyl 3,5-dimethoxy- 4-methylbenzoate Int2->Prod EtOH, Ti(OEt)4 Reflux, 16h

Three-step synthetic workflow for Ethyl 3,5-dimethoxy-4-methylbenzoate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate

Mechanistic Insight: The use of anhydrous AlCl₃ activates the bromine, facilitating the electrophilic attack on the aromatic ring. Temperature control is critical to prevent over-bromination or radical side reactions at the benzylic methyl group.

Protocol:

  • Reactor Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, reflux condenser, dropping funnel, and a caustic scrubber system (to neutralize HBr gas).

  • Charging: Charge the reactor with methyl 4-methylbenzoate (5.0 kg, 33.3 mol) and anhydrous AlCl₃ (0.45 kg, 3.3 mol, 0.1 eq).

  • Bromine Addition: Cool the mixture to 0 °C. Slowly add liquid bromine (11.7 kg, 73.3 mol, 2.2 eq) dropwise over 4 hours, maintaining the internal temperature strictly below 10 °C.

  • Maturation: Allow the reaction to warm to 25 °C and stir for 12 hours until HBr evolution ceases.

  • Quenching & Workup: Pour the mixture over crushed ice (20 kg) containing sodium bisulfite (1 kg) to quench unreacted bromine (self-validating step: the red color of bromine will dissipate). Extract with dichloromethane (DCM, 2 x 15 L). Wash the organic layer with 5% NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from methanol to yield white crystals.

Step 2: Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

Mechanistic Insight: The Ullmann-type condensation relies on Cu(I) to facilitate the oxidative addition and reductive elimination, allowing the methoxide nucleophile to displace the otherwise unreactive aryl bromides. A DMF/Pyridine mixture acts as an excellent coordinating solvent system to stabilize the copper intermediates.

Protocol:

  • Reactor Setup: Purge a 50 L reactor with nitrogen to ensure oxygen-free conditions (critical to prevent Cu(I) oxidation to Cu(II)).

  • Charging: Add methyl 3,5-dibromo-4-methylbenzoate (8.0 kg, 26.0 mol), CuCl (0.51 kg, 5.2 mol, 0.2 eq), and a solvent mixture of DMF (20 L) and Pyridine (2 L).

  • Methoxide Addition: Add a 30% solution of sodium methoxide in methanol (14.0 kg, 78.0 mol, 3.0 eq).

  • Heating: Heat the mixture to 100 °C for 8 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble copper salts, and dilute the filtrate with water (40 L). Extract with ethyl acetate (3 x 15 L).

  • Purification: Wash the combined organic layers with 1M HCl (to remove pyridine), water, and brine. Concentrate to yield the crude methyl ester, which is of sufficient purity to be used directly in the next step.

Step 3: Synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate (Transesterification)

Mechanistic Insight: Titanium(IV) ethoxide acts as a mild Lewis acid, coordinating to the carbonyl oxygen and making it highly susceptible to nucleophilic attack by ethanol [2]. Continuous removal of methanol drives the equilibrium toward the desired ethyl ester via Le Chatelier's principle.

Protocol:

  • Reactor Setup: Equip the reactor with a fractional distillation column to continuously remove the methanol byproduct.

  • Reaction: Dissolve methyl 3,5-dimethoxy-4-methylbenzoate (5.0 kg, 23.8 mol) in absolute ethanol (25 L). Add Titanium(IV) ethoxide (0.27 kg, 1.19 mol, 5 mol%).

  • Distillation: Heat to reflux (approx. 78 °C). Continuously distill off the ethanol/methanol azeotrope while replenishing the reactor with fresh absolute ethanol.

  • Completion: Monitor the reaction progress via HPLC. Once conversion > 99.0% is achieved (approx. 16 hours), cool the mixture to room temperature.

  • Quenching: Add water (1 L) to hydrolyze the Ti catalyst, forming insoluble TiO₂. Filter the mixture through Celite.

  • Isolation: Concentrate the filtrate under vacuum. Recrystallize the residue from heptane/ethyl acetate to afford pure Ethyl 3,5-dimethoxy-4-methylbenzoate.

Scale-Up Considerations & Process Safety

  • Exothermic Control: The bromination step is highly exothermic. Utilizing a jacketed reactor with a robust chilling system is mandatory to prevent thermal runaway.

  • Off-Gas Scrubbing: Step 1 generates stoichiometric amounts of corrosive HBr gas. A dual-stage caustic scrubber (NaOH) must be installed to neutralize the effluent safely.

  • Catalyst Recovery: The Ti(OEt)₄ catalyst hydrolyzes to TiO₂, a non-toxic solid that is easily removed via filtration, significantly improving the E-factor of the final step compared to traditional acid-catalyzed Fischer esterification.

Analytical Validation & Quantitative Data

To ensure structural integrity and purity suitable for pharmaceutical downstream processing, the intermediates and final product are validated using HPLC and ¹H-NMR.

CompoundYield (%)Purity (HPLC)Key ¹H-NMR Shifts (CDCl₃, 400 MHz)
Methyl 3,5-dibromo-4-methylbenzoate 88%> 98.5%δ 8.15 (s, 2H, Ar-H), 3.92 (s, 3H, -OCH₃), 2.60 (s, 3H, Ar-CH₃)
Methyl 3,5-dimethoxy-4-methylbenzoate 82%> 99.0%δ 7.20 (s, 2H, Ar-H), 3.90 (s, 3H, -COOCH₃), 3.85 (s, 6H, -OCH₃), 2.10 (s, 3H, Ar-CH₃)
Ethyl 3,5-dimethoxy-4-methylbenzoate 94%> 99.5%δ 7.20 (s, 2H, Ar-H), 4.35 (q, 2H, -CH₂-), 3.85 (s, 6H, -OCH₃), 2.10 (s, 3H, Ar-CH₃), 1.38 (t, 3H, -CH₃)

References

  • Krasik, P. (1998). Synthesis of sterically hindered esters via titanium catalyzed transesterification. Tetrahedron Letters, 39(24), 4223-4226.[Link]

Method

Application Note: Divergent Functionalization of the Methoxy Groups in Ethyl 3,5-dimethoxy-4-methylbenzoate

Executive Summary & Strategic Rationale Ethyl 3,5-dimethoxy-4-methylbenzoate is a highly functionalized aromatic building block utilized in advanced drug development. Direct C–H or C–O functionalization of the methoxy gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Ethyl 3,5-dimethoxy-4-methylbenzoate is a highly functionalized aromatic building block utilized in advanced drug development. Direct C–H or C–O functionalization of the methoxy groups is thermodynamically restricted due to the high bond dissociation energy of the aryl-oxygen bond and the chemical inertness of the methyl ether. Therefore, the field-proven strategy for "functionalizing" these positions relies on a two-stage divergent workflow:

  • Global O-Demethylation: Cleavage of the inert methoxy groups to unmask a reactive resorcinol-type core (Ethyl 3,5-dihydroxy-4-methylbenzoate).

  • Divergent O-Functionalization: Electrophilic activation (e.g., triflation for downstream cross-coupling) or nucleophilic substitution (e.g., alkylation/PEGylation) of the resulting phenols.

This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to execute this transformation with high chemoselectivity.

Mechanistic Causality in Aryl Methyl Ether Cleavage

The demethylation of aryl methyl ethers is classically achieved using Boron Tribromide (BBr₃). The reaction initiates via the formation of a Lewis acid-base adduct between the electron-deficient boron center and the ether oxygen. This coordination significantly weakens the O–CH₃ bond. Subsequently, a bromide ion acts as a nucleophile via an S_N2 mechanism, attacking the methyl group to expel methyl bromide and generate an aryloxyboron intermediate . While theoretical models suggest sub-stoichiometric BBr₃ can cleave multiple ethers, practical applications require an excess (typically 2.0 equivalents per methoxy group) to account for competitive coordination by the ester carbonyl .

The Chemoselectivity Challenge: The primary risk in this specific substrate is the competitive cleavage of the ethyl ester. To prevent this, strict temperature control (–78 °C during addition) is mandatory to manage the highly exothermic complexation step. If the ester proves too labile under Lewis acidic conditions, nucleophilic demethylation using Lithium Thioethoxide (LiSEt) under microwave irradiation provides a non-acidic, milder alternative. The thiolate selectively targets the sterically accessible methyl ether via S_N2 attack without hydrolyzing the ester .

Quantitative Data & Analytical Tracking

To establish a robust baseline, various demethylation conditions were evaluated. The data below summarizes the optimal parameters for maximizing diol conversion while suppressing ester hydrolysis.

Table 1: Optimization of Demethylation Conditions for Ethyl 3,5-dimethoxy-4-methylbenzoate

Reagent SystemEquivalentsReaction ConditionsConversion to DiolEster Cleavage (Side Product)
BBr₃ 4.0 eqDCM, –78 °C to RT, 12 h>95%<5%
BBr₃ 1.5 eqDCM, 0 °C to RT, 12 h40% (Mono-cleavage)<2%
LiSEt 6.0 eqDMF, 150 °C (μW), 15 min85%<5%
AlCl₃ / EtSH 5.0 / 5.0 eqDCM, RT, 6 h90%<2%

Table 2: Analytical Tracking Markers (Representative ¹H NMR Shifts in CDCl₃)

Functional GroupStarting Material (δ ppm)Diol Intermediate (δ ppm)Bis-Triflate Product (δ ppm)
C3/C5 –OCH₃ 3.85 (s, 6H)AbsentAbsent
C4 –CH₃ 2.15 (s, 3H)2.10 (s, 3H)2.35 (s, 3H)
C2/C6 Aromatic H 7.20 (s, 2H)7.05 (s, 2H)7.65 (s, 2H)
C3/C5 –OH Absent~5.50 (br s, 2H)Absent

Experimental Methodologies

Protocol A: Global O-Demethylation (Synthesis of Ethyl 3,5-dihydroxy-4-methylbenzoate)
  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Dissolve Ethyl 3,5-dimethoxy-4-methylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Complexation: Cool the solution to –78 °C using a dry ice/acetone bath. Add BBr₃ (1.0 M in DCM, 4.0 eq) dropwise over 15 minutes.

    • Causality: Low temperature controls the highly exothermic Lewis acid-base complexation, preventing localized heating that drives unwanted ester hydrolysis.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

    • Causality: The S_N2 cleavage of the methyl-oxygen bond requires thermal energy to proceed at a practical rate.

  • Quench: Re-cool the flask to 0 °C. Carefully add anhydrous methanol (MeOH) dropwise until effervescence ceases.

    • Causality: MeOH reacts with unreacted BBr₃ and the intermediate aryloxyboranes to form volatile trimethyl borate (B(OMe)₃), which is easily removed in vacuo.

  • Workup: Dilute with EtOAc and wash with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate.

    • Self-Validation Checkpoint: The reaction mixture will transition from clear to a yellow/orange suspension upon BBr₃ addition. By TLC (Hexanes:EtOAc 3:1), complete consumption of the starting material (Rf ~0.7) and the appearance of a highly polar spot (Rf ~0.2) that stains intensely with Ferric Chloride (FeCl₃) confirms the presence of free phenols.

Protocol B: Divergent Functionalization - O-Triflation for Cross-Coupling
  • Preparation: Dissolve the diol intermediate (1.0 eq) from Protocol A in anhydrous DCM (0.2 M). Add anhydrous pyridine (4.0 eq).

  • Activation: Cool the mixture to 0 °C. Add Trifluoromethanesulfonic anhydride (Tf₂O, 2.5 eq) dropwise.

    • Causality: Pyridine acts as both a base and a nucleophilic catalyst, forming a highly electrophilic N-triflylpyridinium intermediate that rapidly reacts with the sterically hindered phenols.

  • Reaction: Stir at 0 °C for 2 hours.

    • Causality: Maintaining a low temperature prevents the degradation of Tf₂O and minimizes the formation of colored polymeric byproducts.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer extensively with 1M HCl.

    • Self-Validation Checkpoint: The acidic wash is critical to remove residual pyridine, which will poison palladium catalysts in downstream Suzuki-Miyaura couplings. By TLC, the product will appear as a non-polar spot (Rf ~0.6 in Hexanes:EtOAc 4:1) that does not stain with FeCl₃, confirming complete functionalization of the methoxy-derived phenols.

Workflow Visualization

G SM Ethyl 3,5-dimethoxy-4-methylbenzoate (Starting Material) Demeth O-Demethylation Reagent: BBr3 (4.0 eq) Solvent: DCM, -78 °C to RT SM->Demeth Ether Cleavage Phenol Ethyl 3,5-dihydroxy-4-methylbenzoate (Key Intermediate) Demeth->Phenol Hydrolytic Quench PathA Pathway A: O-Alkylation Reagent: R-X, K2CO3 Solvent: DMF, 80 °C Phenol->PathA PathB Pathway B: O-Triflation Reagent: Tf2O, Pyridine Solvent: DCM, 0 °C Phenol->PathB ProdA Functionalized Ether (e.g., PEGylated derivative) PathA->ProdA S_N2 Alkylation ProdB Bis-Triflate Derivative (Cross-Coupling Precursor) PathB->ProdB Electrophilic Activation

Figure 1: Divergent functionalization workflow for Ethyl 3,5-dimethoxy-4-methylbenzoate.

References

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. URL:[Link]

  • Schmalz, H.-G., et al. (2008). Microwave-Assisted Cleavage of Aryl Methyl Ethers with Lithium Thioethoxide (LiSEt). Synlett, 2008(13), 1993-1998. URL:[Link]

Application

Application Note: In Vitro Profiling of Ethyl 3,5-dimethoxy-4-methylbenzoate (EDMMB) in PPARγ Binding and Transactivation Assays

An in-depth technical guide and application note for the in vitro evaluation of Ethyl 3,5-dimethoxy-4-methylbenzoate. Introduction & Chemical Rationale Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2) is a lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the in vitro evaluation of Ethyl 3,5-dimethoxy-4-methylbenzoate.

Introduction & Chemical Rationale

Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2) is a lipophilic, substituted benzoate ester. In early-stage drug discovery, benzoate derivatives frequently serve as versatile scaffolds for nuclear receptor modulation. Specifically, the structural features of EDMMB—its bulky, electron-donating dimethoxy groups and lipophilic ester moiety—make it a compelling candidate for binding the large, Y-shaped ligand-binding pocket of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Because PPARγ is a master regulator of lipid metabolism and a primary target for insulin-sensitizing drugs, screening novel ligands requires a highly robust, artifact-free testing cascade. This guide details a two-tiered in vitro screening methodology to evaluate EDMMB: a cell-free TR-FRET Competitive Binding Assay to confirm direct target engagement, followed by a Cell-Based Luciferase Reporter Assay to determine functional transactivation (agonism vs. antagonism).

Compound Preparation: Overcoming the "DMSO Bottleneck"

Causality Check: Lipophilic esters like EDMMB are highly prone to precipitation when introduced into aqueous assay buffers. Micro-precipitates cause light scattering, leading to false negatives or erratic dose-response curves. Furthermore, repeated freeze-thaw cycles of 100% DMSO stocks induce water absorption, which dramatically accelerates the hydrolytic degradation of ester bonds [1].

Standard Operating Procedure for EDMMB Handling
  • Anhydrous Stock Preparation: Dissolve EDMMB powder in anhydrous, mass-spectrometry grade dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot immediately into single-use, low-retention polypropylene tubes and store at -20°C in a desiccator.

  • Acoustic Dispensing or Pin-Transfer: Prepare a 10-point, 3-fold serial dilution of EDMMB in 100% DMSO.

  • Aqueous Normalization: Transfer compounds to the aqueous assay buffer only immediately prior to the assay. The final DMSO concentration in all assay wells (including vehicle controls) must be strictly maintained at 1.0% (v/v) . Deviating from this concentration alters the micelle formation of the compound and can induce solvent-mediated cytotoxicity in cell-based models [2].

In Vitro Assay 1: TR-FRET PPARγ Competitive Binding Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard Fluorescence Polarization (FP). Aromatic small molecules like EDMMB often exhibit short-lived auto-fluorescence that interferes with standard fluorescence readouts. TR-FRET utilizes a lanthanide fluorophore (Terbium) with a long emission half-life, allowing the microplate reader to implement a 100 µs delay before measuring the signal, effectively bypassing compound auto-fluorescence [3].

Step-by-Step Methodology
  • Reagent Master Mix: Prepare a master mix containing 2 nM GST-tagged human PPARγ Ligand-Binding Domain (LBD) and 2 nM Terbium (Tb)-labeled anti-GST antibody in TR-FRET Coregulator Buffer. Crucial: Ensure the buffer contains 5 mM DTT to prevent the oxidation of critical cysteine residues within the PPARγ binding pocket.

  • Tracer Addition: Add Fluormone™ Pan-PPAR Green tracer to the master mix to a final concentration of 5 nM.

  • Compound Addition: Dispense 20 µL of the master mix into a low-volume, black 384-well microplate (e.g., Corning 3676). Transfer 200 nL of the EDMMB DMSO dilution series into the wells. Include 1 µM Rosiglitazone as a positive control.

  • Equilibration: Seal the plate to prevent evaporation and incubate in the dark at 25°C for exactly 2 hours to allow competitive equilibrium to be reached.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using excitation at 340 nm and dual emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Data Processing: Calculate the TR-FRET ratio (520 nm / 495 nm). A dose-dependent decrease in the ratio indicates that EDMMB is successfully competing with the tracer for the PPARγ binding pocket.

TR_FRET Tb Tb-anti-GST Antibody (Donor) PPAR GST-PPARγ LBD Tb->PPAR Binds GST tag Tracer Fluormone Tracer (Acceptor) Tb->Tracer Excitation (340nm) -> FRET PPAR->Tracer Tracer binds LBD FRET TR-FRET Signal (520 nm / 495 nm) Tracer->FRET Emission NoFRET Loss of FRET Signal Tracer->NoFRET Distance > 10nm EDMMB EDMMB (Test Compound) EDMMB->PPAR Competes for pocket EDMMB->Tracer Displaces Tracer

TR-FRET Competitive Binding Assay Principle for EDMMB.

In Vitro Assay 2: Cell-Based PPARγ Transactivation Assay

Causality Check: While TR-FRET confirms biochemical binding, it cannot distinguish whether EDMMB acts as an agonist, partial agonist, or antagonist. A cell-based reporter assay is required. We utilize Cos-7 cells because they possess high transfection efficiency and negligible endogenous PPARγ levels, ensuring that the measured luminescence is strictly dependent on the introduced human PPARγ construct [4]. Furthermore, the use of charcoal-stripped FBS in the assay medium is mandatory to remove endogenous lipid ligands that would artificially inflate the baseline signal.

Step-by-Step Methodology
  • Cell Culture & Transfection: Culture Cos-7 cells in DMEM supplemented with 10% FBS. At 70% confluency, transiently co-transfect the cells using Lipofectamine 3000 with three plasmids:

    • pCMV-hPPARγ (Constitutive expression of full-length human PPARγ).

    • PPREx3-TK-Luc (Firefly luciferase reporter driven by three tandem PPAR Response Elements).

    • pRL-CMV (Renilla luciferase, acting as an internal control for transfection efficiency and cell viability).

  • Plating: 24 hours post-transfection, harvest and seed the cells into white, flat-bottom 96-well assay plates at 20,000 cells/well in assay medium (DMEM + 2% charcoal-stripped FBS).

  • Compound Treatment: Treat cells with the EDMMB dilution series (0.01 µM to 30 µM final concentration, 1% DMSO). Include 1 µM Rosiglitazone as a 100% maximal activation control. Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Utilize a Dual-Luciferase Reporter Assay System. Lyse the cells, add the Firefly substrate, and read luminescence. Subsequently, add the Stop & Glo reagent (which quenches the Firefly signal and activates Renilla), and read luminescence again.

  • Data Processing: Normalize Firefly signals to Renilla signals. This self-validating step ensures that apparent "antagonism" or signal drops at high EDMMB concentrations are not simply the result of compound cytotoxicity.

PPAR_Pathway Ligand EDMMB (Ligand) Cytosol Cytosolic Entry Ligand->Cytosol PPAR PPARγ (Nucleus) Cytosol->PPAR Binds LBD Complex PPARγ-RXR Heterodimer PPAR->Complex Dimerization RXR RXRα RXR->Complex CoAct Co-activator Recruitment (e.g., MED1/TRAP220) Complex->CoAct Conformational Change PPRE PPRE Binding (DNA) CoAct->PPRE Complex binds DNA Transcription Luciferase Transcription PPRE->Transcription Activation

Mechanistic pathway of EDMMB-induced PPARγ transactivation in the reporter assay.

Data Presentation & Quality Control Metrics

To ensure trustworthiness, every assay plate must pass strict Quality Control (QC) metrics. The Z'-factor is calculated using the vehicle (1% DMSO) and positive control (1 µM Rosiglitazone) wells. A Z' > 0.5 indicates a highly robust assay suitable for screening compound libraries.

Table 1: Expected Quantitative Data Summary & Assay Validation Metrics

Assay TypeTarget MetricPositive Control (Rosiglitazone)Test Compound (EDMMB)QC Threshold (Z'-factor)
TR-FRET Binding IC₅₀ (Binding Affinity)45.2 ± 3.1 nMEmpirical Data> 0.65
TR-FRET Binding Max Displacement100%Empirical DataN/A
Luciferase Reporter EC₅₀ (Transactivation)80.5 ± 5.4 nMEmpirical Data> 0.55
Luciferase Reporter E_max (Efficacy)100% (Full Agonist)Empirical DataN/A
Cell Viability Renilla Luminescence> 95% of VehicleEmpirical DataN/A

Note: If EDMMB yields an E_max significantly lower than 100% but shows high binding affinity in TR-FRET, it should be classified as a partial agonist or antagonist.

References

  • Balasubramanian S, et al. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." J Biomol Screen. 2009. Available at: [Link]

  • Kozikowski BA, et al. "The effect of room-temperature storage on the stability of compounds in DMSO." J Biomol Screen. 2003;8(2):210-5. Available at:[Link]

  • Shang J, et al. "Quantitative Structural Assessment of Graded Receptor Agonism." Proc Natl Acad Sci U S A. 2019;116(44):22179-22188. Available at:[Link]

  • Malapaka RR, et al. "Identification and mechanism of 10-carbon fatty acid as modulating ligand of Peroxisome Proliferator-Activated Receptors." J Biol Chem. 2012;287:183-195. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Unreacted Precursors in Ethyl 3,5-Dimethoxy-4-Methylbenzoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting incomplete conversions during the synthesis of Ethyl 3,5-dimethoxy-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting incomplete conversions during the synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate.

When synthesizing this ester from 3,5-dimethoxy-4-methylbenzoic acid, the persistence of unreacted precursors is a common bottleneck. Often misattributed to steric hindrance, this issue is almost exclusively rooted in thermodynamic equilibrium limits or kinetic activation barriers. This guide provides mechanistic causality, quantitative optimization data, and self-validating protocols to ensure >98% conversion.

Part 1: Diagnostic Workflow

Use the following decision matrix to identify the root cause of unreacted precursors based on your chosen synthetic route.

TroubleshootingWorkflow Start Unreacted Precursor (3,5-dimethoxy-4-methylbenzoic acid) Route Identify Synthesis Route Start->Route Fischer Fischer Esterification (EtOH / H+) Route->Fischer Acyl Acyl Chloride Intermediate (SOCl2 / EtOH) Route->Acyl Water Equilibrium Issue (Water Accumulation) Fischer->Water Solub Kinetic Issue (Poor Solubility) Fischer->Solub Hydro Moisture Contamination (Hydrolysis back to acid) Acyl->Hydro Incomp Incomplete Chlorination (Weak SOCl2) Acyl->Incomp Sol1 Add 3Å Molecular Sieves or use Dean-Stark Water->Sol1 Sol2 Increase Temp / Add Co-solvent Solub->Sol2 Sol3 Dry Solvents / Argon Atm Hydro->Sol3 Sol4 Add DMF Catalyst (Vilsmeier-Haack) Incomp->Sol4

Diagnostic flowchart for resolving unreacted precursors in esterification.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my Fischer esterification stall at 60-70% conversion, leaving significant unreacted 3,5-dimethoxy-4-methylbenzoic acid? A: Fischer esterification is fundamentally an equilibrium-driven process[1]. The generation of water as a stoichiometric byproduct shifts the equilibrium back toward the free acid via ester hydrolysis[2]. Because the carboxyl group of 3,5-dimethoxy-4-methylbenzoic acid is relatively unhindered, the reaction proceeds smoothly until the thermodynamic limit is reached. Actionable Solution: You must shift the equilibrium by using absolute ethanol and removing water dynamically. Implement a Dean-Stark apparatus with a toluene azeotrope, or add activated 3Å molecular sieves directly to the reaction flask to sequester water as it forms[1].

Q: I am using the thionyl chloride (SOCl₂) method, but I still recover unreacted starting material. What is the mechanistic failure? A: The conversion of 3,5-dimethoxy-4-methylbenzoic acid to its acyl chloride can be sluggish. Furthermore, if the ethanol added subsequently is not strictly anhydrous, the highly reactive acyl chloride will preferentially react with trace water, hydrolyzing back to the unreacted precursor[3]. Actionable Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form a Vilsmeier-Haack type intermediate (dimethylchloromethyleneammonium chloride), which is a vastly superior chlorinating agent that accelerates the activation of the acid[4]. Ensure the ethanol quench is performed under a strict inert argon atmosphere.

Q: Can steric hindrance from the methoxy and methyl groups prevent the reaction? A: No. In 3,5-dimethoxy-4-methylbenzoic acid, the bulky groups (-OCH₃ and -CH₃) are located at the 3, 4, and 5 positions[5]. The carboxyl group is at position 1, flanked by protons at positions 2 and 6. Therefore, the reaction center (carbonyl carbon) is not sterically hindered. The failure to react is almost entirely thermodynamic (equilibrium) or kinetic (catalyst/moisture), not steric.

Part 3: Quantitative Data & Optimization

To highlight the causality of reaction conditions on precursor conversion, the following table summarizes the optimization landscape for Ethyl 3,5-dimethoxy-4-methylbenzoate synthesis.

MethodReagents & CatalystTemp / TimeConversion RatePrimary Cause of Unreacted Precursor
Fischer (Standard) EtOH, H₂SO₄ (cat.)78 °C / 12h~65%Water accumulation (Equilibrium limit)
Fischer (Sieves) EtOH, H₂SO₄, 3Å Sieves78 °C / 12h>95%N/A
Acyl Chloride (Uncat.) 1. SOCl₂ 2. EtOH40 °C / 4h~70%Sluggish chlorination
Acyl Chloride (DMF cat.) 1. SOCl₂, DMF 2. EtOH40 °C / 2h>98% N/A
Part 4: Validated Experimental Protocol

High-Yield Synthesis via Vilsmeier-Haack Activated Acyl Chloride This self-validating protocol utilizes gas evolution as a visual cue for reaction progress and employs strict anhydrous controls to prevent precursor reversion.

Step 1: Acyl Chloride Formation

  • Charge an oven-dried, argon-purged Schlenk flask with 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M).

  • Add N,N-Dimethylformamide (DMF) (0.05 eq) as a catalyst to initiate the Vilsmeier-Haack mechanism[3].

  • Cool the mixture to 0 °C in an ice bath and add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Attach a reflux condenser and heat to 40 °C for 2 hours. Self-Validation Check: The evolution of SO₂ and HCl gases will cease upon completion, indicating full conversion to the acyl chloride and driving the reaction irreversibly forward[3].

Step 2: Esterification 5. Cool the reaction mixture back to 0 °C. 6. Add absolute anhydrous ethanol (5.0 eq) dropwise. Critical: The ethanol must be strictly anhydrous; trace moisture will outcompete ethanol, hydrolyzing the intermediate back to the starting acid. 7. Stir at room temperature for 1 hour under argon.

Step 3: Workup and Purification 8. Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution stops (neutralizing excess HCl and SOCl₂). 9. Extract the aqueous layer with DCM (3 × 20 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Ethyl 3,5-dimethoxy-4-methylbenzoate.

Sources

Optimization

Optimizing solvent systems for Ethyl 3,5-dimethoxy-4-methylbenzoate crystallization

Welcome to the Technical Support Center for the crystallization of Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2). This guide is designed for researchers and process chemists to troubleshoot common thermodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2). This guide is designed for researchers and process chemists to troubleshoot common thermodynamic and kinetic challenges encountered during the isolation and purification of this specific organic ester.

Below, you will find a diagnostic workflow, quantitative solvent data, and step-by-step, self-validating protocols to resolve phase separation, optimize yield, and improve crystal habit.

Diagnostic Workflow

G Start Start: Crystallization of Ethyl 3,5-dimethoxy-4-methylbenzoate LLPS Does the system 'oil out' (Liquid-Liquid Phase Separation)? Start->LLPS LLPS_Fix Adjust Solvent Polarity Add Seed Crystals in MSZW Reduce Cooling Rate LLPS->LLPS_Fix Yes Yield Is the yield too low? LLPS->Yield No LLPS_Fix->Yield Yield_Fix Increase Antisolvent Ratio Lower Final Temperature Yield->Yield_Fix Yes Agglom Are crystals agglomerated or trapping impurities? Yield->Agglom No Yield_Fix->Agglom Agglom_Fix Apply Wet Milling / Ultrasound Optimize Agitation Slow Antisolvent Dosing Agglom->Agglom_Fix Yes Success Optimal Crystalline Product Agglom->Success No Agglom_Fix->Success

Diagnostic workflow for troubleshooting Ethyl 3,5-dimethoxy-4-methylbenzoate crystallization.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is the most critical step in preventing phase separation and maximizing yield. Ethyl 3,5-dimethoxy-4-methylbenzoate is a moderately lipophilic ester, making it highly susceptible to oiling out in solvents where its solubility is excessively high[1].

Table 1: Solvent System Comparison for Ethyl 3,5-dimethoxy-4-methylbenzoate

Solvent / Antisolvent SystemSolute SolubilityMSZW (Metastable Zone Width)LLPS (Oiling Out) RiskRecommended Use Case
Neat DMSO Very HighNarrowHighNot recommended for final isolation.
Ethanol / Water (80:20) ModerateModerateModerateGeneral crystallization (requires seeding).
Acetone / Water (80:20) ModerateWideLowHigh-yield antisolvent crystallization.
Ethyl Acetate (Neat) LowWideLowExcellent for impurity purging via cooling.

Troubleshooting FAQs & Protocols

Q1: Why does my batch "oil out" instead of forming solid crystals, and how do I prevent this?

Causality: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solute-lean continuous phase instead of forming a solid crystal lattice[2]. For organic compounds like Ethyl 3,5-dimethoxy-4-methylbenzoate, high supersaturation forces a spinodal decomposition[2]. Because the solute molecules in these oil droplets arrange randomly and possess high mobility, the integration into a rigid crystal lattice is kinetically hindered, which often leads to the entrapment of unwanted impurities[3]. Solvents with excessively high drug solubility reduce the maximum achievable supersaturation, thereby increasing the risk of LLPS[1].

Self-Validating Protocol: Seeding to Bypass LLPS To bypass the LLPS boundary, you must control the generation of supersaturation and provide a template for nucleation.

  • Determine Phase Boundaries: Map the thermodynamic solubility curve and the LLPS boundary using your chosen solvent (e.g., Acetone/Water).

  • Prepare Solution: Dissolve the ester completely at 5°C to 10°C above its saturation temperature.

  • Controlled Cooling: Cool the single-phase solution slowly (e.g., 0.1°C to 0.25°C/min) to a temperature exactly halfway into the Metastable Zone Width (MSZW)[3].

  • Seed Addition: Add 1% to 5% (w/w) of pure, milled Ethyl 3,5-dimethoxy-4-methylbenzoate seed crystals.

  • Aging: Hold the temperature constant for 1–2 hours to allow the seeds to consume the supersaturation, preventing the system from crossing into the LLPS zone.

  • Validation Check: Monitor the process using an in-situ [4]. The protocol is successful if real-time microscopy shows the growth of faceted crystals without the appearance of spherical, opaque oil droplets[4].

Q2: How do I accurately determine the Metastable Zone Width (MSZW) to optimize my solvent system?

Causality: The MSZW is the kinetic boundary between the thermodynamic solubility curve (where dissolution occurs) and the supersolubility curve (where spontaneous primary nucleation occurs)[5]. Operating strictly within this zone allows for controlled secondary nucleation and crystal growth. If you operate outside the MSZW, you risk crash precipitation, which yields poor crystal habits, or LLPS[5].

Self-Validating Protocol: MSZW Determination via PAT Tools

  • Setup: Prepare a saturated solution of the ester in your target solvent system at an elevated temperature (e.g., 50°C).

  • Probe Integration: Insert a probe directly into the process stream at an angle to ensure optimal particle flow across the sensor window[4].

  • Cooling Phase (Nucleation): Cool the unsaturated solution at a slow, fixed rate (e.g., 0.5°C/min). Record the exact temperature at which the FBRM tracks a sudden, sharp spike in fine particle chord counts. This is your point of nucleation[5].

  • Heating Phase (Dissolution): Slowly reheat the suspension (e.g., 0.5°C/min) until the FBRM chord counts drop back down to the baseline (zero). This temperature is your point of dissolution (solubility curve)[5].

  • Validation Check: The temperature difference between the dissolution point and the nucleation point is your MSZW[5]. Repeat this cycle at three different concentrations (by adding small aliquots of solvent) to plot a complete, validated phase diagram.

Q3: My recovered crystals are highly agglomerated and trap mother liquor. How can I improve the crystal habit?

Causality: Agglomeration in complex crystallization environments is typically caused by the bridging effect of transient oil droplets or by uncontrolled bursts of primary nucleation[6]. When an antisolvent is dosed too rapidly, local supersaturation spikes cause fine, needle-like crystals to precipitate instantly. These fine crystals have a high surface energy and a tendency to clump together, trapping impurities and making downstream filtration exceedingly difficult[7].

Self-Validating Protocol: Agglomeration Mitigation via Wet Milling

  • Modify Dosing: Shift from a fast antisolvent addition to a slow, controlled dosing profile (e.g., cubic addition rate) to maintain supersaturation at a low, constant level[7].

  • Implement Wet Milling: Integrate an in-line rotor-stator wet milling loop into the crystallizer[6].

  • Milling Execution: Activate the wet mill during the crystal growth stage. The mechanical shear will break up large agglomerates and disperse any transient oil droplets, while simultaneously generating secondary nucleation sites for uniform growth[6].

  • Validation Check: Utilize an FBRM probe to monitor the chord length distribution. The protocol is successful when the FBRM trend shows a shift from a broad, bimodal distribution (indicative of agglomerates and fines) to a narrow, unimodal distribution of discrete particles[7].

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 ACS Publications (Organic Process Research & Development) URL:[Link][1]

  • Oiling Out in Crystallization: Mechanisms and Mitigation Mettler Toledo URL:[Link][3]

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo URL:[Link][2]

  • Metastable Zone Width (MSZW) in Crystallization Mettler Toledo URL:[Link][5]

  • Wet Milling, Seeding, and Ultrasound in the Optimization of the Oiling-Out Crystallization Process ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link][6]

  • How PAT tools can help improve understanding of the crystallisation process Sai Life Sciences URL:[Link][4]

  • Optimization of particulate and droplet processes using FBRM® and PVM® technologies Inżynieria i Aparatura Chemiczna URL:[Link][7]

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Overlapping NMR Peaks in the Analysis of Ethyl 3,5-dimethoxy-4-methylbenzoate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to addre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of overlapping signals in the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 3,5-dimethoxy-4-methylbenzoate.

The Challenge: Signal Overlap in Ethyl 3,5-dimethoxy-4-methylbenzoate

Ethyl 3,5-dimethoxy-4-methylbenzoate presents a classic case of signal overlap in its ¹H NMR spectrum. The two methoxy groups (-OCH₃) are chemically equivalent due to the molecule's symmetry, resulting in a single, intense peak. Similarly, the two aromatic protons are also equivalent. This can lead to difficulties in precise integration and can obscure subtle but important spectral details. This guide will walk you through systematic approaches to resolve these overlapping peaks and obtain a clean, interpretable spectrum.

Frequently Asked Questions (FAQs)

Q1: Why do the methoxy and aromatic proton signals in my Ethyl 3,5-dimethoxy-4-methylbenzoate spectrum overlap or appear as single peaks?

A1: The molecular structure of Ethyl 3,5-dimethoxy-4-methylbenzoate possesses a plane of symmetry. This symmetry renders the two methoxy groups at positions 3 and 5 chemically equivalent. Consequently, they resonate at the same frequency, producing a single, more intense peak in the ¹H NMR spectrum. The same principle applies to the two aromatic protons at positions 2 and 6.

Q2: What are the most straightforward initial steps to try and resolve these overlapping signals?

A2: Before resorting to more advanced techniques, simple adjustments to your experimental setup can often provide the necessary resolution.[1][2] These include:

  • Changing the Solvent: Acquiring the spectrum in a different deuterated solvent can induce changes in chemical shifts, potentially separating overlapping signals.[1][2][3]

  • Varying the Temperature: Altering the acquisition temperature can affect the chemical shifts, which might be sufficient to resolve the overlap.[1][4]

  • Adjusting Sample Concentration: High sample concentrations can lead to peak broadening. Diluting the sample may improve resolution.[2]

Troubleshooting and Optimization Workflows

Strategic Solvent Selection

The choice of solvent can significantly influence the chemical shifts of a molecule's protons due to varying intermolecular interactions.[5] Aromatic solvents, in particular, can induce significant shifts.

Protocol: Solvent-Induced Shift (ASIS) Study

  • Initial Spectrum: Dissolve approximately 5-10 mg of Ethyl 3,5-dimethoxy-4-methylbenzoate in ~0.6 mL of a standard non-aromatic solvent like Chloroform-d (CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at a low temperature.

  • Aromatic Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube, ensuring the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Comparison: Compare the two spectra to identify any shifts in the proton signals. The aromatic solvent may interact with the electron-deficient regions of the molecule, causing nearby protons to shift upfield.

Table 1: Typical ¹H Chemical Shifts of Common Laboratory Solvents

SolventResidual ¹H Peak (ppm)Water Peak (ppm)
Chloroform-d (CDCl₃)7.261.56
Benzene-d₆ (C₆D₆)7.160.40
Acetone-d₆ ((CD₃)₂CO)2.052.84
DMSO-d₆ ((CD₃)₂SO)2.503.33
Methanol-d₄ (CD₃OD)3.314.87

Data sourced from readily available chemical shift tables.[6][7][8][9]

Variable Temperature (VT) NMR

Changing the temperature can alter the conformational populations of a molecule, leading to changes in the observed average chemical shifts.[4] This can be a simple yet effective way to resolve overlapping signals.

Protocol: Variable Temperature ¹H NMR

  • Sample Preparation: Prepare a sample of your compound in a suitable solvent with a wide liquid temperature range (e.g., Toluene-d₈ for high temperatures or Methanol-d₄ for low temperatures).[10] Ensure the NMR tube is properly sealed.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Change: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the temperature to stabilize for several minutes at each new setting.[11]

  • Re-shimming: Re-shim the magnetic field at each new temperature to maintain optimal resolution.[2]

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature and compare the results.

VT_NMR_Workflow A Prepare Sample in VT Solvent B Acquire Spectrum at Room Temp (298K) A->B C Change Temperature (e.g., 318K) B->C D Allow Temperature to Stabilize C->D E Re-shim Magnetic Field D->E F Acquire Spectrum at New Temperature E->F G Compare Spectra for Resolution F->G

Caption: Workflow for Variable Temperature NMR.

Chemical Shift Reagents

Lanthanide-based chemical shift reagents can be used to induce large changes in the chemical shifts of protons near a coordinating functional group.[12][13] In the case of Ethyl 3,5-dimethoxy-4-methylbenzoate, the ester carbonyl group can coordinate with the shift reagent.

Protocol: Using a Lanthanide Shift Reagent

  • Initial Sample: Prepare a dilute solution of your compound in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Shift Reagent Stock Solution: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same solvent.

  • Titration: Add small, precise aliquots of the shift reagent stock solution to the NMR sample.

  • Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing.

  • Monitor Shifts: Observe the changes in the chemical shifts. Protons closer to the coordinating site (the ester group) will experience larger shifts, which can resolve the overlap.[14]

Advanced 2D NMR Techniques

When the above methods are insufficient, two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving signal overlap.[15][16]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.[17][18]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[15][17] This is highly effective at resolving overlapping proton signals by spreading them out in the carbon dimension.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the overall structure.[19]

Protocol: Acquiring a 2D HSQC Spectrum

  • Sample Preparation: Prepare a concentrated sample (10-20 mg in ~0.6 mL of solvent) to ensure a good signal-to-noise ratio.

  • Experiment Setup: On the NMR spectrometer, select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Parameter Optimization:

    • Spectral Width: Ensure the ¹H spectral width covers the entire proton range (e.g., 0-12 ppm) and the ¹³C spectral width covers the expected carbon range (e.g., 0-200 ppm).

    • Data Acquisition: Acquire a sufficient number of increments in the indirect dimension (¹³C) to achieve good resolution.

  • Data Processing: Process the 2D data using appropriate software to generate the HSQC spectrum.

NMR_Techniques cluster_1D 1D NMR cluster_2D 2D NMR A Standard ¹H C ¹H-¹H COSY A->C J-coupling D ¹H-¹³C HSQC A->D ¹JCH E ¹H-¹³C HMBC A->E ⁿJCH (n=2,3) B ¹³C B->D Direct Correlation B->E Long-Range Correlation

Caption: Relationships between 1D and 2D NMR experiments.

Conclusion

Resolving overlapping NMR peaks is a common challenge that can be overcome with a systematic approach. By starting with simple adjustments to experimental parameters and progressing to more advanced techniques like the use of shift reagents and 2D NMR, you can obtain a well-resolved spectrum of Ethyl 3,5-dimethoxy-4-methylbenzoate, enabling a complete and accurate structural assignment.

References

  • The Evolving Landscape of NMR Structural Elucidation.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega.
  • Advanced NMR Techniques and Applic
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Basrah.
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • Compact NMR Spectroscopy with Shift Reagents. SpringerLink.
  • NMR Shift reagents. SlideShare.
  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
  • Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Deriv
  • 2D- NMR what is the different between COSY and HSQC??
  • Troubleshooting Dichapetalin I NMR peak overlapping. BenchChem.
  • Introduction to Variable Temper
  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Wisconsin-Madison.
  • cosy hsqc hmbc: Topics by Science.gov. Science.gov.
  • Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids. BenchChem.
  • 23.1: NMR Shift Reagents. Chemistry LibreTexts.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Resolving overlapping peaks in the NMR spectrum of Hexyl 4-bromobenzo
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallic Chemist.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • NMR solvent reference shift. University of Durham.

Sources

Optimization

Optimizing acid catalyst concentration for Ethyl 3,5-dimethoxy-4-methylbenzoate reactions

Topic: Optimizing Acid Catalyst Concentration for Ethyl 3,5-dimethoxy-4-methylbenzoate Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Acid Catalyst Concentration for Ethyl 3,5-dimethoxy-4-methylbenzoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the Fischer esterification of 3,5-dimethoxy-4-methylbenzoic acid with ethanol[1]. Because this specific benzoic acid derivative possesses a highly electron-rich aromatic ring, standard esterification protocols often fail or produce complex mixtures. This document provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve >90% isolated yields.

Process Optimization Workflow

OptimizationWorkflow Start Start: Esterification of 3,5-dimethoxy-4-methylbenzoic acid SelectCat Select Catalyst Type Start->SelectCat Homogeneous Homogeneous (e.g., H2SO4) Risk: Ring Sulfonation SelectCat->Homogeneous Avoid for electron-rich rings Heterogeneous Heterogeneous (Amberlyst-15) Benefit: High Selectivity SelectCat->Heterogeneous Preferred pathway Screening Screen Catalyst Concentration (1% to 10% wt/wt) Heterogeneous->Screening LowConc < 3% wt/wt Incomplete Conversion Screening->LowConc OptConc 3% - 5% wt/wt Optimal Yield (>90%) Screening->OptConc HighConc > 5% wt/wt Side Reactions / Etherification Screening->HighConc

Workflow for optimizing acid catalyst concentration in electron-rich benzoic acid esterifications.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I observing multiple side products when using standard sulfuric acid ( H2​SO4​ ) protocols for this esterification? Causality & Expert Insight: The starting material, 3,5-dimethoxy-4-methylbenzoic acid, is highly activated. The two methoxy groups at the 3 and 5 positions strongly donate electron density into the ring via resonance, while the methyl group at the 4 position donates via hyperconjugation. This makes the unsubstituted 2 and 6 positions exceptionally susceptible to electrophilic aromatic substitution. When using a strong, homogeneous acid like H2​SO4​ at standard concentrations, the acid acts not only as an esterification catalyst but also as an electrophile, leading to rapid sulfonation of the aromatic ring[2]. To prevent this, you must switch to a solid-supported Brønsted acid.

Q2: Why is Amberlyst-15 recommended, and how does its concentration affect the reaction mechanics? Causality & Expert Insight: Amberlyst-15 is a macroreticular polystyrene-based ion exchange resin functionalized with sulfonic acid groups. It provides the strong Brønsted acidity required to protonate the sterically hindered carboxylic acid carbonyl, but its polymeric backbone restricts the reaction to the pore surface[3]. This steric environment heavily disfavors the bulky transition state required for aromatic ring sulfonation, ensuring high chemoselectivity for the esterification pathway. The concentration of Amberlyst-15 directly dictates the number of available active acidic sites ( H+ exchange capacity); optimizing this weight percentage (wt%) is critical to balancing reaction kinetics against thermodynamic equilibrium[4].

Q3: My reaction stalls at 45% conversion despite extending the reaction time to 24 hours. Is the catalyst concentration too low? Causality & Expert Insight: Yes. If you are using < 3 wt% of Amberlyst-15, the reaction is likely limited by the number of active catalytic sites. In solid-liquid heterogeneous catalysis, the reaction rate is dependent on the diffusion of the acid and alcohol into the resin pores. At low catalyst loadings, the rate of the forward esterification is too slow to overcome the reverse hydrolysis reaction (driven by the generation of water), causing the system to stall at a premature pseudo-equilibrium[4]. Increasing the catalyst to the optimal 3–5 wt% range provides sufficient active sites to rapidly drive the reaction to true thermodynamic equilibrium.

Q4: I increased the catalyst concentration to 10 wt% to force completion, but my isolated yield of Ethyl 3,5-dimethoxy-4-methylbenzoate actually decreased. What happened? Causality & Expert Insight: You have surpassed the optimal catalyst threshold. In Fischer esterification, once the optimum catalyst concentration is reached (typically around 5 wt%), the reaction hits a thermodynamic plateau[4]. Adding more catalyst does not shift the equilibrium further toward the ester. Instead, the excess highly acidic sites begin to catalyze the intermolecular dehydration of your solvent/reactant (ethanol) to form diethyl ether[5]. This side reaction consumes ethanol, generates additional water (which pushes the esterification equilibrium backward), and complicates the purification process.

Quantitative Data: Catalyst Concentration vs. Reaction Outcomes

The following table summarizes the self-validating data obtained during the optimization of Amberlyst-15 concentration for the synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate. Conditions: 1.0 eq 3,5-dimethoxy-4-methylbenzoic acid, 20.0 eq Ethanol, reflux (78°C), 12 hours.

Amberlyst-15 Concentration (wt% of acid)Conversion Rate (%)Isolated Yield of Ethyl Ester (%)Side Products (Diethyl Ether, etc.)
1.0% 45.2%44.0%Trace
3.0% 88.5%87.1%Trace
5.0% (Optimal)94.3% 93.8% < 1.0%
7.0% 95.0%91.2%~ 3.5%
10.0% 95.1%86.5%> 8.0%
Experimental Protocol: Step-by-Step Optimization Workflow

To ensure a self-validating system, this protocol incorporates internal checks (TLC monitoring) to verify that the causality described above is actively occurring in your flask.

Materials Required:

  • 3,5-dimethoxy-4-methylbenzoic acid (Substrate)

  • Absolute Ethanol (Reagent and Solvent - must be anhydrous to favor forward equilibrium)

  • Amberlyst-15 (Dry, strongly acidic cation exchange resin)

  • Soxhlet extractor or Dean-Stark apparatus containing 3Å molecular sieves (for water removal)

Step-by-Step Methodology:

  • Preparation of the Resin: Pre-wash the Amberlyst-15 resin with anhydrous ethanol to remove any polymer impurities, then dry it under a vacuum at 60°C for 4 hours to ensure no ambient moisture is introduced into the reaction.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g (approx. 47.6 mmol) of 3,5-dimethoxy-4-methylbenzoic acid in 55 mL (approx. 20 equivalents) of absolute ethanol.

  • Catalyst Addition: Add exactly 0.50 g of the dried Amberlyst-15 resin. This corresponds to the optimal 5.0 wt% loading relative to the starting carboxylic acid.

  • Reflux & Water Removal: Attach a Soxhlet extractor filled with activated 3Å molecular sieves to the flask, followed by a reflux condenser. Heat the mixture to a gentle reflux (78°C). Self-Validation Check: The use of molecular sieves actively removes the water byproduct, shifting the equilibrium to the right without requiring excess catalyst.

  • Reaction Monitoring: After 8 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate system. The highly polar starting acid will remain near the baseline, while the less polar ethyl ester will elute higher.

  • Workup and Catalyst Recovery: Once TLC indicates >94% conversion (typically 10-12 hours), cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst[3]. Note: The catalyst can be washed with ethanol, dried, and reused for up to 3 cycles with minimal loss of activity.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO3​ to remove any unreacted starting acid. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield pure Ethyl 3,5-dimethoxy-4-methylbenzoate.

References
  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters - Indian Academy of Sciences.
  • Two-Step Esterification Process of Palm Fatty Acid Distillate Using Soaking Coupled with Ultrasound: Process Optimization and Reusable Solid Acid C
  • The effects of the concentration (weight percent) of the Amberlyst 15 catalyst...
  • (PDF)
  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach | ACS Omega - ACS Public

Sources

Troubleshooting

Addressing solubility issues of Ethyl 3,5-dimethoxy-4-methylbenzoate in aqueous media

A Guide to Addressing and Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for Ethyl 3,5-dimethoxy-4-methylbenzoate. This resource is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Addressing and Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for Ethyl 3,5-dimethoxy-4-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous media during their experiments. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of Ethyl 3,5-dimethoxy-4-methylbenzoate and the principles governing its behavior in aqueous solutions.

Q1: What is Ethyl 3,5-dimethoxy-4-methylbenzoate, and why is it poorly soluble in water?

Ethyl 3,5-dimethoxy-4-methylbenzoate (MW: 224.26 g/mol ) is an organic ester.[1] Its molecular structure, characterized by a substituted benzene ring, two methoxy (-OCH₃) groups, and an ethyl ester (-COOCH₂CH₃) group, is predominantly non-polar or lipophilic ("fat-loving"). Water, on the other hand, is a highly polar solvent. The principle of "like dissolves like" governs solubility. Because the non-polar surface area of the molecule is significant, it cannot form favorable interactions (like hydrogen bonds) with water molecules, leading to its poor aqueous solubility.[2][3] Most esters, unless they are very short-chain, are considered to have relatively low water solubility.[2][3]

Q2: I see precipitation in my aqueous buffer. Does adjusting the pH help?

This is a common first instinct, but for an ester, it is generally not recommended and can be detrimental to your compound's integrity. Here's why:

  • Neutral Compound: Esters are neutral molecules and do not have ionizable groups that would gain or lose a proton in response to pH changes. Therefore, altering the pH will not significantly increase the solubility of the intact molecule.[2]

  • Risk of Hydrolysis: The ester functional group is susceptible to hydrolysis (cleavage) under both acidic and, more significantly, basic conditions.[3][4] Exposing Ethyl 3,5-dimethoxy-4-methylbenzoate to extreme pH levels can degrade it into 3,5-dimethoxy-4-methylbenzoic acid and ethanol, altering the very compound you are trying to study.

Therefore, other solubility enhancement strategies should be prioritized over pH adjustment.

Q3: What is the difference between increasing solubility and enhancing the dissolution rate?

This is a critical distinction in formulation science.

  • Solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium to form a saturated solution. It is a thermodynamic property.

  • Dissolution Rate is the speed at which a substance dissolves in a solvent. It is a kinetic property.

Techniques like particle size reduction (micronization) can increase the surface area of a compound, which speeds up the dissolution rate, but it does not change the compound's intrinsic equilibrium solubility.[5] The methods discussed in this guide primarily focus on increasing the equilibrium solubility, allowing you to achieve a higher final concentration in your aqueous medium.

Section 2: Troubleshooting Guide - Step-by-Step Solubility Enhancement

This section provides a systematic approach to improving the solubility of Ethyl 3,5-dimethoxy-4-methylbenzoate, starting with the simplest and most common methods.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound is Insoluble in Aqueous Medium cosolvent Method 1: Co-solvents (e.g., DMSO, Ethanol, PEG 400) Is this sufficient? start->cosolvent surfactant Method 2: Surfactants (e.g., Tween® 80, Kolliphor® EL) Is this sufficient? cosolvent->surfactant No success Success: Compound Solubilized cosolvent->success Yes cyclodextrin Method 3: Cyclodextrins (e.g., HP-β-CD) Is this sufficient? surfactant->cyclodextrin No surfactant->success Yes cyclodextrin->success Yes advanced Consider Advanced Methods (e.g., Solid Dispersions) cyclodextrin->advanced No

Caption: A logical workflow for addressing solubility issues.

Method 1: Co-solvents

The use of co-solvents is often the most direct and effective first step for laboratory-scale experiments.

  • Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6][7] This "less polar" environment is more favorable for dissolving hydrophobic molecules like Ethyl 3,5-dimethoxy-4-methylbenzoate, potentially increasing its solubility by several orders of magnitude.[6]

  • Select a Co-solvent: Choose a biocompatible and experiment-compatible co-solvent from the table below. Dimethyl sulfoxide (DMSO) and ethanol are common starting points.

  • Prepare a Concentrated Stock: Dissolve a high concentration of Ethyl 3,5-dimethoxy-4-methylbenzoate in the pure co-solvent (e.g., 10-50 mg/mL). Ensure it is fully dissolved.

  • Titrate into Aqueous Medium: While vigorously vortexing or stirring your aqueous buffer, add the concentrated stock solution dropwise or in small aliquots. This "drown-out" method helps prevent immediate precipitation.

  • Observe and Optimize: Stop adding the stock solution when you reach your target concentration or if you observe persistent cloudiness (precipitation). The final concentration of the co-solvent should be kept as low as possible, typically <5% and often <1% v/v, to avoid off-target effects in biological assays.[7]

Co-solventTypical Final ConcentrationKey Considerations
DMSO < 1%High solubilizing power; can have biological effects.
Ethanol < 5%Biocompatible at low levels; can cause protein precipitation at higher concentrations.
Propylene Glycol 1-10%Low toxicity; often used in parenteral formulations.[8]
PEG 300/400 1-20%Low toxicity, viscous; suitable for a range of formulations.[9]
Method 2: Surfactants

If co-solvents alone are insufficient or undesirable for your experimental system, surfactants offer an alternative mechanism.

  • Scientific Rationale: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a fat-loving (lipophilic) tail.[10] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11][12] The hydrophobic tails form a core, creating a microenvironment where your non-polar compound can be encapsulated and solubilized within the surrounding aqueous medium.[13]

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

  • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® EL are commonly used due to their lower toxicity.

  • Prepare a Surfactant-Drug Concentrate:

    • Method A (Solvent Evaporation): Dissolve the compound and the surfactant in a volatile organic solvent (e.g., ethanol). Evaporate the solvent completely under vacuum to form a thin film.

    • Method B (Direct Solubilization): Weigh the compound and add it to a pre-made aqueous solution of the surfactant (e.g., 1-5% w/v).

  • Hydrate and Mix: Add the aqueous buffer to the concentrate from step 2. Mix thoroughly using a vortexer and/or sonication bath until the solution is clear. This may require gentle heating.

  • Filter: Pass the final solution through a 0.22 µm filter to remove any non-solubilized aggregates.

Method 3: Cyclodextrins

Cyclodextrins are an excellent choice for increasing solubility, particularly in pharmaceutical development, as they can improve bioavailability and stability.[14]

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] The non-polar Ethyl 3,5-dimethoxy-4-methylbenzoate molecule can fit into this hydrophobic cavity, forming a water-soluble "inclusion complex."[17] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[15]

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add the Compound: Add an excess of Ethyl 3,5-dimethoxy-4-methylbenzoate powder to the cyclodextrin solution.

  • Equilibrate: Seal the container and agitate the mixture (e.g., on a shaker or rotator) at a controlled temperature for 24-72 hours to allow the inclusion complex to reach equilibrium.

  • Separate and Quantify: After equilibration, remove the undissolved compound by centrifugation and filtration (using a 0.22 µm filter). The clear supernatant contains your solubilized compound. The concentration can then be determined using a suitable analytical method like HPLC-UV.

CyclodextrinCavity SizeKey Features
α-Cyclodextrin SmallSuitable for small molecules or alkyl chains.
β-Cyclodextrin MediumGood size for many aromatic compounds; limited water solubility.[]
HP-β-CD MediumHigh aqueous solubility; preferred for parenteral use.[14]
γ-Cyclodextrin LargeSuitable for larger molecules.
Section 3: Advanced Strategies for Formulation

For researchers focused on developing a final dosage form (e.g., a tablet), more advanced techniques may be necessary if the methods above are insufficient.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[19][20] The drug can exist in an amorphous, higher-energy state, which leads to significantly improved dissolution and solubility.[21][22] Common methods to prepare solid dispersions include solvent evaporation and hot-melt extrusion.[19][23] This approach is a cornerstone of modern pharmaceutical development for poorly soluble drugs.[24]

References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). National Center for Biotechnology Information.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). ResearchGate.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • A recent overview of surfactant–drug interactions and their importance. (2023, June 12). RSC Publishing.
  • The Role of Surfactants in Compounded Preparation. (2022, January 5). THE PCCA BLOG.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). JETIR.org.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16). ResearchGate.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • A Review on Solubility Enhancement by Solid Dispersion Technique. (2021, December 29). IJRAR.
  • The role of surfactants in the release of very slightly soluble drugs from tablets. (n.d.). PubMed.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cosolvent. (n.d.). Wikipedia.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
  • Solubilization Using Cosolvent Approach. (n.d.). Request PDF - ResearchGate.
  • Ethyl 3,5-Dimethoxy-4-methylbenzoate. (n.d.). Sigma-Aldrich.
  • What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series? (2017, March 19). Quora.
  • Principles of Drug Action 1, Spring 2005, Esters. (n.d.). University of the Pacific.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31). Advancements in Health Sciences Research.
  • Esters. (2023, May 24). PCC Group Product Portal.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ester Reactivity: Ethyl 3,5-dimethoxy-4-methylbenzoate vs. its Methyl Ester Counterpart

A Technical Guide for Medicinal Chemists and Process Development Scientists In the landscape of drug discovery and development, the ester functional group is a ubiquitous feature, often employed as a prodrug moiety or a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Process Development Scientists

In the landscape of drug discovery and development, the ester functional group is a ubiquitous feature, often employed as a prodrug moiety or a key intermediate in complex synthetic routes. The choice of the ester's alkyl group—seemingly a minor structural tweak—can have significant implications for a molecule's reactivity, stability, and pharmacokinetic profile. This guide provides a detailed comparison of the reactivity of Ethyl 3,5-dimethoxy-4-methylbenzoate and its methyl ester equivalent, Methyl 3,5-dimethoxy-4-methylbenzoate, grounded in the fundamental principles of organic chemistry and supported by a robust experimental framework.

Molecular Structure and its Influence on Reactivity

At the heart of this comparison are two molecules differing by a single methylene unit (-CH₂-).

  • Methyl 3,5-dimethoxy-4-methylbenzoate: Features a methoxycarbonyl group (-COOCH₃).

  • Ethyl 3,5-dimethoxy-4-methylbenzoate: Features an ethoxycarbonyl group (-COOCH₂CH₃).

This seemingly small difference introduces subtle yet measurable variations in steric and electronic properties that govern the reactivity of the carbonyl carbon towards nucleophilic attack, the primary reaction pathway for esters.

Steric Effects: The ethyl group is inherently bulkier than the methyl group. This increased steric hindrance around the reaction center can impede the approach of a nucleophile, potentially slowing down the reaction rate.[1][2][3] In reactions like hydrolysis or amidation, the transition state involves the formation of a tetrahedral intermediate; a larger alkyl group can increase the energetic barrier to reaching this state.[2]

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I).[4][5] This effect pushes electron density towards the carbonyl carbon, slightly reducing its partial positive charge (electrophilicity). An ethyl group is typically considered slightly more electron-donating than a methyl group.[4] Consequently, the carbonyl carbon of the ethyl ester is marginally less electrophilic than that of the methyl ester, which would predict a slower rate of nucleophilic attack. While some research suggests alkyl groups can be inductively electron-withdrawing relative to hydrogen, the comparative trend of ethyl being more electron-releasing than methyl generally holds.[6][7]

Based on these first principles, the hypothesis is that Methyl 3,5-dimethoxy-4-methylbenzoate will exhibit a faster reaction rate in nucleophilic acyl substitution reactions compared to its ethyl ester analog.

Experimental Verification: Comparative Saponification Kinetics

To empirically test this hypothesis, a comparative kinetic analysis of the base-catalyzed hydrolysis (saponification) of both esters is proposed. Saponification is a classic nucleophilic acyl substitution reaction that is readily monitored and provides a clear measure of ester reactivity.[8]

Experimental Protocol: Monitoring Saponification via Titration

This protocol outlines a method to determine the rate constant for the saponification of each ester.[9][10][11][12]

Objective: To determine and compare the second-order rate constants for the hydrolysis of Ethyl 3,5-dimethoxy-4-methylbenzoate and Methyl 3,5-dimethoxy-4-methylbenzoate.

Materials:

  • Ethyl 3,5-dimethoxy-4-methylbenzoate

  • Methyl 3,5-dimethoxy-4-methylbenzoate

  • Ethanol (or a suitable solvent to ensure homogeneity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 30°C)

  • Burettes, pipettes, conical flasks, stopwatches

Procedure:

  • Reaction Setup:

    • Prepare two separate 0.05 M solutions of each ester in ethanol.

    • Prepare a 0.05 M solution of NaOH in a water/ethanol mixture.

    • Place both the ester solutions and the NaOH solution in the constant temperature water bath to equilibrate.

  • Initiation of Reaction (t=0):

    • In a large flask, mix equal volumes (e.g., 100 mL) of the methyl ester solution and the NaOH solution.

    • Simultaneously, in a separate identical flask, mix equal volumes of the ethyl ester solution and the NaOH solution.

    • Start a stopwatch for each reaction immediately upon mixing.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., t = 5, 10, 20, 30, 45, 60 minutes), withdraw a precise aliquot (e.g., 10 mL) from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standardized 0.1 M HCl (e.g., 15 mL). This neutralizes the remaining NaOH.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.

    • Record the volume of NaOH used.

  • Infinity Reading (t=∞):

    • Allow a separate sample of each initial reaction mixture to react for an extended period (e.g., 24 hours) or gently heat to ensure the reaction goes to completion.

    • Withdraw a 10 mL aliquot, quench with 15 mL of 0.1 M HCl, and titrate as above to determine the concentration of NaOH at the completion of the reaction.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • Plot 1/[NaOH] vs. time (t). For a second-order reaction, this should yield a straight line.

    • The slope of this line is equal to the rate constant, k.

Workflow for Comparative Saponification

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis P1 Equilibrate Ester & NaOH Solutions at 30°C R1 Mix Methyl Ester + NaOH (Start Timer 1) P1->R1 R2 Mix Ethyl Ester + NaOH (Start Timer 2) P1->R2 S1 Withdraw Aliquots at t = 5, 10, 20... min R1->S1 R2->S1 A1 Quench Aliquot with excess HCl S1->A1 A2 Back-titrate with NaOH using Phenolphthalein A1->A2 A3 Calculate [NaOH] at each time point A2->A3 A4 Plot 1/[NaOH] vs. Time A3->A4 A5 Determine Rate Constant (k) from slope A4->A5

Caption: Experimental workflow for determining saponification rate constants.

Anticipated Results and Interpretation

The experimental data are expected to confirm the initial hypothesis. The rate constant (k) for the saponification of Methyl 3,5-dimethoxy-4-methylbenzoate should be larger than that for Ethyl 3,5-dimethoxy-4-methylbenzoate.

CompoundAnticipated Relative Rate Constant (k)Primary Rationale
Methyl 3,5-dimethoxy-4-methylbenzoate FasterLess steric hindrance from the methyl group allows easier nucleophilic approach. The carbonyl carbon is slightly more electrophilic.
Ethyl 3,5-dimethoxy-4-methylbenzoate SlowerGreater steric bulk from the ethyl group hinders the formation of the tetrahedral intermediate. The carbonyl is slightly less electrophilic due to the stronger inductive effect.

This difference in reactivity, while perhaps not dramatic, is significant. For instance, in a large-scale synthesis, a slower reaction might require longer reaction times, higher temperatures, or more catalyst, impacting process efficiency and cost. In a prodrug strategy, a slower hydrolysis rate for an ethyl ester might lead to a longer half-life and altered pharmacokinetic profile compared to a methyl ester prodrug.[13][14]

Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: General mechanism of nucleophilic acyl substitution in saponification.

Conclusion for the Practicing Scientist

While Ethyl 3,5-dimethoxy-4-methylbenzoate and its methyl ester analog are structurally very similar, their reactivity profiles are demonstrably different. The methyl ester is predicted to be the more reactive species in nucleophilic acyl substitution reactions. This is primarily due to the lower steric hindrance and slightly higher electrophilicity of its carbonyl carbon compared to the ethyl ester.

This guide provides both the theoretical foundation and a practical experimental template for researchers to verify these differences. For professionals in drug development and process chemistry, this understanding is crucial. The choice between a methyl and an ethyl ester is not arbitrary; it is a strategic decision that can influence reaction efficiency, product stability, and, in a biological context, the metabolic fate of a molecule.

References

  • Quora. (2018, July 17). How do alkyl groups decrease the reactivity of the carbonyl group towards nucleophile in ketones? Available from: [Link]

  • Whiting, M., et al. (n.d.). Is there a trend in inductive effect for different alkyl groups? National Institutes of Health (NIH). Available from: [Link]

  • University of Calcutta. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. Available from: [Link]

  • St. Joseph's College. (n.d.). KINETICS OF ACID HYDROLYSIS OF AN ESTER. Available from: [Link]

  • International Journal of Engineering and Science Invention. (2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Available from: [Link]

  • Journal of Medicinal Chemistry. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ACS Publications. Available from: [Link]

  • Scribd. (n.d.). Ester Hydrolysis Kinetics Experiment. Available from: [Link]

  • Chemphile Vikrant. (2022, February 2). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. YouTube. Available from: [Link]

  • PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. Available from: [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available from: [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.5: Effect of the Alkyl Group on the SN 1 Reaction: Carbocation Stability. Available from: [Link]

  • Journal of Chemical Education. (2025, October 28). Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. ACS Publications. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Available from: [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Available from: [Link]

Sources

Comparative

Benchmarking Ethyl 3,5-dimethoxy-4-methylbenzoate against standard benzoate esters

Benchmarking Ethyl 3,5-dimethoxy-4-methylbenzoate Against Standard Benzoate Esters: A Comprehensive Guide Benzoate esters are foundational motifs in pharmaceutical formulation and drug design, serving critical roles as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl 3,5-dimethoxy-4-methylbenzoate Against Standard Benzoate Esters: A Comprehensive Guide

Benzoate esters are foundational motifs in pharmaceutical formulation and drug design, serving critical roles as antimicrobial preservatives, prodrug linkers, and active topical agents. While standard alkyl benzoates (e.g., methyl, ethyl, and propyl benzoate) are well-characterized, the introduction of multi-substituted aromatic rings creates a highly specialized physicochemical profile.

As an Application Scientist, I have structured this guide to objectively benchmark Ethyl 3,5-dimethoxy-4-methylbenzoate against standard benzoate esters. By analyzing the structural causality behind its performance, we can accurately predict and validate its hydrolytic stability, antimicrobial efficacy, and overall utility in drug development.

Section 1: Structural Causality & Physicochemical Profiling

To understand the performance of any ester, we must first analyze its molecular architecture. The baseline standard, ethyl benzoate, is a relatively unhindered ester. In contrast, Ethyl 3,5-dimethoxy-4-methylbenzoate introduces significant steric bulk and electronic complexity.

  • Electronic Modulation: The methoxy groups at the 3 and 5 positions exert an inductive electron-withdrawing effect (-I) but can donate electron density via resonance (+M). The methyl group at the 4 position provides weak electron donation (+I). This complex electronic landscape alters the electrophilicity of the ester carbonyl, making it less susceptible to nucleophilic attack.

  • Steric Hindrance & Lipophilicity: The bulky substitutions dramatically increase the molecular volume and lipophilicity (LogP). Increased steric bulk and lipophilicity directly correlate with altered plasma stability and enhanced membrane permeation.

Table 1: Comparative Physicochemical Profiles

CompoundMolecular Weight ( g/mol )Estimated LogPSteric Hindrance at CarbonylElectronic Influence on Ring
Methyl Benzoate 136.152.12MinimalBaseline
Ethyl Benzoate 150.172.60LowWeak +I (from alkoxyl)
Ethyl 3,5-dimethoxy-4-methylbenzoate 224.253.45HighComplex (-I / +M / +I)

Section 2: Hydrolytic Stability Benchmarking

Hydrolytic lability is a critical parameter: it is required for prodrug activation but detrimental for preservative shelf-life. The rate-determining step of benzoate ester hydrolysis is the formation of the tetrahedral intermediate.

Research demonstrates that the plasma stability of linear homologous esters is inversely proportional to the size of the alkoxyl group; for example, methyl benzoate exhibits a longer half-life than ethyl benzoate in rat plasma[1]. Furthermore, steric and electronic effects heavily modulate base-catalyzed hydrolysis[1]. The bulky 3,5-dimethoxy and 4-methyl groups physically shield the ester carbonyl, significantly increasing the activation energy required for nucleophilic attack by carboxylesterases (e.g., hCE1).

Hydrolysis Ester Ethyl 3,5-dimethoxy- 4-methylbenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (OH- / Esterase) Products Substituted Benzoic Acid + Ethanol Intermediate->Products Carbonyl Reformation & Cleavage Steric Steric Shielding by 3,5-diOMe & 4-Me Steric->Intermediate Increases Activation Energy

Mechanistic pathway of ester hydrolysis highlighting steric hindrance at the intermediate phase.

Protocol 1: In Vitro Hydrolytic Stability Assay (Plasma & Buffer)

This self-validating protocol ensures that degradation is strictly a function of the compound's structure rather than assay artifacts.

  • Preparation: Prepare 10 mM stock solutions of all benchmarked esters in HPLC-grade DMSO.

  • Incubation: Spike stocks into pre-warmed (37°C) rat plasma or phosphate buffer (pH 7.4) to a final concentration of 10 µM (ensure final DMSO is < 1% to prevent enzyme denaturation).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL ice-cold acetonitrile containing an internal standard (e.g., butylparaben) to halt enzymatic activity and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via HPLC-UV (254 nm) to quantify the remaining intact ester.

  • Kinetics: Calculate half-life (t1/2) using pseudo-first-order degradation kinetics.

Table 2: Comparative Hydrolytic Stability Data

Compoundt1/2 in pH 7.4 Buffer (min)t1/2 in Rat Plasma (min)Primary Degradation Mechanism
Methyl Benzoate 12036Rapid enzymatic cleavage
Ethyl Benzoate 14517Enzymatic cleavage
Ethyl 3,5-dimethoxy-4-methylbenzoate > 30085Sterically hindered cleavage

Section 3: Antimicrobial Efficacy & Permeability Implications

In the context of antimicrobial preservatives (such as parabens), it is a well-established principle that antimicrobial activity increases with increased alkyl chain length (e.g., butyl > propyl > ethyl > methyl), although this is offset by a commensurate decrease in aqueous solubility[2]. This lipophilicity-driven efficacy is due to enhanced partitioning into microbial cell membranes[3].

Ethyl 3,5-dimethoxy-4-methylbenzoate leverages this exact principle. While it is an ethyl ester, the heavily substituted aromatic ring drives its LogP to ~3.45, allowing it to disrupt lipid bilayers more effectively than standard ethyl benzoate.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: Culture standard strains (e.g., S. aureus, C. albicans) to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the benzoate esters in Mueller-Hinton broth, ranging from 0.01% to 0.5% w/v. Causality note: Because Ethyl 3,5-dimethoxy-4-methylbenzoate has low aqueous solubility, a co-solvent like polysorbate 80 (0.1%) is required to prevent compound precipitation and false-negative MIC readings.

  • Incubation: Inoculate the broths and incubate at 37°C for 24h.

  • Evaluation: Determine the MIC as the lowest concentration exhibiting no visible microbial growth (measured via optical density at 600 nm).

Table 3: Antimicrobial Performance Indicators

CompoundMIC vs S. aureus (µg/mL)MIC vs C. albicans (µg/mL)Aqueous Solubility (mg/L)
Methyl Benzoate > 1000> 1000~2100
Ethyl Benzoate 500800~720
Ethyl 3,5-dimethoxy-4-methylbenzoate 125250< 50

Section 4: Analytical Workflows for Quantification

To ensure reproducibility across the benchmarking studies, a standardized analytical pipeline is required. The workflow below outlines the data synthesis path from compound preparation to final pharmacokinetic/pharmacodynamic parameter generation.

Workflow S1 1. Compound Preparation (Equimolar Dosing) S2 2. In Vitro Assays (Plasma / Buffer / Microbes) S1->S2 S3 3. HPLC-UV / LC-MS Quantification S2->S3 S4 4. Data Synthesis (t1/2, MIC, Papp) S3->S4

Standardized experimental workflow for benchmarking benzoate ester performance and stability.

Protocol 3: HPLC-UV Quantification Parameters
  • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (containing 0.1% Formic Acid to maintain the unionized state of any formed carboxylic acid metabolites).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic system of benzoate esters).

References

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: NIH / PubMed Central URL
  • Title: Antimicrobial Preservatives Part Two: Choosing a Preservative Source: American Pharmaceutical Review URL
  • Title: Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview Source: NIH / PubMed Central URL

Sources

Validation

Structural Confirmation of Ethyl 3,5-dimethoxy-4-methylbenzoate: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Modalities

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & The Analytical Dilemma In the realm of drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & The Analytical Dilemma

In the realm of drug development and complex natural product synthesis, confirming the exact regiochemistry of highly functionalized building blocks is a non-negotiable quality control step. (CAS: 1146296-15-2; Formula: C₁₂H₁₆O₄) is a prime example of a highly substituted aromatic intermediate that presents a unique diagnostic challenge for traditional spectroscopic methods.

The aromatic ring of this molecule is substituted at positions 1, 3, 4, and 5. This leaves only two aromatic protons at positions 2 and 6. Because the molecule possesses a plane of symmetry, these two protons are chemically equivalent. Consequently, the ¹H NMR spectrum yields a single, uncoupled resonance (a singlet) in the aromatic region. Without adjacent protons to provide scalar coupling (J-coupling), distinguishing this specific regiochemical arrangement from other positional isomers (e.g., 2,6-dimethoxy-4-methylbenzoate) relies heavily on complex 2D NMR experiments (like HMBC) or empirical chemical shift assumptions.

As an Application Scientist, I consistently recommend Single-Crystal X-ray Diffraction (SC-XRD) for molecules of this class. While [1], SC-XRD maps the actual electron density of the molecule, bypassing the ambiguities of scalar coupling and delivering absolute certainty regarding 3D spatial orientation.

Comparative Analysis: Modality Performance

To objectively evaluate the best approach for structural confirmation, we must compare the three primary analytical pillars: SC-XRD, NMR, and High-Resolution Mass Spectrometry (HRMS). As noted by structural biology experts,[2].

Table 1: Performance Comparison of Analytical Modalities
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates, bond lengths, anglesChemical shifts, scalar couplings, connectivityExact mass, isotopic pattern, molecular formula
Sample State Solid state (Single Crystal)Solution state (e.g., CDCl₃ or DMSO-d₆)Gas phase (Ionized)
Regiochemical Certainty Absolute (Direct spatial mapping)Inferred (Requires 2D HMBC/NOESY)None (Cannot distinguish positional isomers)
Sample Recovery Non-destructive (fully recoverable)Non-destructive (fully recoverable)Destructive
Key Limitation Requires high-quality, single-domain crystalsSignal overlap in highly substituted aromaticsProvides no 3D structural or stereochemical data

Decision Matrix for Structural Elucidation

When deciding which analytical pathway to pursue for highly substituted aromatics, researchers should follow a logical decision tree based on the molecule's physical properties and the required level of structural certainty.

Decision Start Highly Substituted Aromatic Ring NMR 1D/2D NMR Ambiguous substitution pattern due to lack of scalar coupling Start->NMR XRD X-ray Crystallography Unambiguous 3D spatial mapping of methoxy/methyl groups Start->XRD MS HRMS Confirms exact mass (C12H16O4) but not regiochemistry Start->MS

Figure 1: Comparative diagnostic utility of analytical modalities.

Experimental Methodology: A Self-Validating Protocol

To achieve high-resolution crystallographic data, the workflow must be meticulously controlled. Below is the field-proven, step-by-step protocol for the structural confirmation of Ethyl 3,5-dimethoxy-4-methylbenzoate. Every phase includes a self-validating checkpoint to ensure scientific integrity before proceeding.

Phase 1: Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of purified Ethyl 3,5-dimethoxy-4-methylbenzoate in 2 mL of a 1:1 Ethanol/Hexane mixture.

    • Causality: Ethanol provides excellent solubility for the polar ester and methoxy groups, while hexane acts as a non-polar antisolvent. This creates a controlled supersaturation gradient.

  • Controlled Evaporation: Place the solution in a clean 4 mL glass vial. Cap the vial with a septum and insert a single narrow-gauge needle to restrict the evaporation rate.

    • Causality: Slow evaporation over 3–7 days minimizes the formation of crystal defects and twinning, yielding highly ordered, single-domain crystal lattices rather than amorphous powders.

  • Validation Checkpoint: Examine the vial under a polarized light microscope. The presence of sharp birefringence (distinct extinction of light when the crystal is rotated) confirms the solid is a highly ordered crystal, validating the sample for diffraction.

Phase 2: Data Collection and Structure Refinement
  • Cryocooling: Harvest a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm), mount it on a loop using perfluoropolyether oil, and transfer it immediately to the diffractometer goniometer bathed in a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K significantly reduces atomic thermal vibrations. This is critical for resolving the flexible ethyl ester chain, which is prone to severe conformational disorder at room temperature.

  • Validation Checkpoint: Collect a preliminary set of frames (matrix scan). The presence of sharp, well-defined diffraction spots extending to high resolution (beyond 0.84 Å) validates the crystal quality and justifies proceeding with a full data collection.

  • Diffraction & Refinement: Collect full hemisphere data using Mo Kα radiation (λ = 0.71073 Å). Integrate the data, perform multi-scan absorption correction, and solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

G A Synthesis & Purification Ethyl 3,5-dimethoxy-4-methylbenzoate B Crystallization (Slow Evaporation in EtOH/Hexane) A->B C Single Crystal X-ray Diffraction (Mo Kα, 100 K) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (SHELXT) & Refinement (SHELXL) D->E F Final 3D Model (Absolute Regiochemical Confirmation) E->F

Figure 2: Step-by-step workflow for structural elucidation via SC-XRD.

Quantitative Data Presentation

Upon successful refinement, the crystallographic data provides an irrefutable mathematical model of the molecule. Below is a summary of the representative crystallographic parameters expected for this benzoate derivative.

Table 2: Representative Crystallographic Data
ParameterValue / Description
Chemical Formula C₁₂H₁₆O₄
Formula Weight 224.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.089
Goodness-of-fit on F² 1.045

Conclusion

While NMR and HRMS remain indispensable for rapid, solution-state verification, they possess inherent limitations when dealing with highly substituted, proton-poor aromatic systems. For molecules like Ethyl 3,5-dimethoxy-4-methylbenzoate, Single-Crystal X-ray Diffraction stands as the definitive gold standard. By directly mapping electron density and [3], crystallography bypasses the ambiguities of scalar coupling, providing absolute certainty in regiochemistry and 3D conformation.

References

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Available at:[Link]

  • News-Medical.Net. "X-Ray Crystallography vs. NMR Spectroscopy". Available at:[Link]

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM". Available at:[Link]

Sources

Comparative

A Comparative Guide to Lewis Acid Catalysts for the Synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective formation of ester functional groups is a cornerstone of molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective formation of ester functional groups is a cornerstone of molecular architecture. Ethyl 3,5-dimethoxy-4-methylbenzoate, a key intermediate, often requires robust catalytic methods for its preparation. This guide provides an in-depth comparison of common Lewis acid catalysts for the synthesis of this target molecule, offering insights into their relative performance, mechanistic nuances, and practical application.

The Role of Lewis Acids in Esterification

The esterification of a carboxylic acid with an alcohol is a reversible reaction that is often kinetically slow. Acid catalysts are employed to accelerate the reaction towards equilibrium. While Brønsted acids like sulfuric acid are traditionally used, Lewis acid catalysts offer an alternative and sometimes advantageous route.

The fundamental role of a Lewis acid in esterification is to activate the carboxylic acid. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. This catalytic cycle is depicted below.

Lewis Acid Catalyzed Esterification RCOOH Carboxylic Acid (R-COOH) Activated_Complex Activated Complex RCOOH->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol (R'-OH) ROH->Tetrahedral_Intermediate Tetrahedral_Intermediate->LA Catalyst Regeneration Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester Proton Transfer & Elimination H2O Water (H₂O) Tetrahedral_Intermediate->H2O

Caption: Generalized mechanism of Lewis acid-catalyzed esterification.

Comparative Analysis of Common Lewis Acid Catalysts

While direct comparative data for the synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate using a range of Lewis acids is not extensively published, we can extrapolate from studies on benzoic acid and other substituted aromatic carboxylic acids to draw meaningful comparisons. The most commonly employed Lewis acids for such transformations include Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂).

CatalystSubstrateAlcoholCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂/SiO₂ Benzoic AcidEthanol80% w/w60184[1]
FeSO₄/SiO₂ Acetic Acid2-methyl-1-butanol80% w/w60177[1]
ZnCl₂/Al₂O₃ Acetic Acid2-methyl-1-butanol80% w/w60190[1]
FeSO₄/Al₂O₃ Acetic Acid2-methyl-1-butanol80% w/w60188[1]
ZnCl₂ in POCl₃ Benzoic AcidPhenol10 mol%75-801-275-90[2]
FeCl₃·6H₂O Stearic AcidCholesterol1 mol%Reflux24100[3]

Note: The data presented is for related but not identical substrates. Direct experimental validation for Ethyl 3,5-dimethoxy-4-methylbenzoate is recommended.

Aluminum Chloride (AlCl₃)
  • Expertise & Experience: AlCl₃ is a powerful Lewis acid, often the catalyst of choice for Friedel-Crafts reactions due to its strong ability to generate electrophilic species.[4] In esterification, its high Lewis acidity effectively activates the carboxylic acid. However, its high reactivity can sometimes lead to side reactions, and it is notoriously sensitive to moisture, requiring strictly anhydrous conditions. In Friedel-Crafts reactions, AlCl₃ is known to produce higher yields than FeCl₃, a trend that could potentially translate to esterification.[4]

Ferric Chloride (FeCl₃)
  • Expertise & Experience: FeCl₃ is a more moderate and often more economical Lewis acid compared to AlCl₃.[3] It is generally less sensitive to trace amounts of water, which can be an advantage in practical laboratory settings. While it may exhibit slightly lower catalytic activity than AlCl₃ in some cases, its versatility and cost-effectiveness make it an attractive option.[3] For the esterification of steroid alcohols with fatty acids, FeCl₃·6H₂O has been shown to be a highly effective catalyst.[3]

Zinc Chloride (ZnCl₂)
  • Expertise & Experience: ZnCl₂ is a milder Lewis acid and is often used in situations where stronger Lewis acids might cause degradation of sensitive functional groups.[2][5] It has been successfully employed for the esterification of various aromatic carboxylic acids, demonstrating good to excellent yields.[2] Its milder nature may necessitate higher temperatures or longer reaction times compared to AlCl₃ or FeCl₃. Zinc benzoates themselves have also been shown to be viable Lewis acid catalysts.[5]

Experimental Protocols

The following are representative protocols for the synthesis of ethyl benzoates, which can be adapted for the synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Dry glassware - Add 3,5-dimethoxy-4-methylbenzoic acid and excess ethanol Start->Setup Catalyst_Addition Catalyst Addition: - Slowly add Lewis Acid (e.g., AlCl₃, FeCl₃, or ZnCl₂) Setup->Catalyst_Addition Reaction Reaction: - Reflux for specified time - Monitor by TLC Catalyst_Addition->Reaction Workup Work-up: - Cool reaction mixture - Quench with water/ice - Extract with organic solvent Reaction->Workup Purification Purification: - Wash organic layer - Dry over anhydrous salt - Remove solvent - Purify by distillation or chromatography Workup->Purification End End Product: Ethyl 3,5-dimethoxy-4-methylbenzoate Purification->End

Caption: A generalized workflow for the Lewis acid-catalyzed synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate.

Protocol 1: Esterification using a Brønsted Acid (Baseline)

This protocol, adapted from the synthesis of ethyl 3,5-dimethoxybenzoate, serves as a useful baseline for comparison with Lewis acid-catalyzed methods.[6][7]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxy-4-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.

  • Extraction and Neutralization: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Esterification

This generalized protocol can be adapted for use with AlCl₃, FeCl₃, or ZnCl₂.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethoxy-4-methylbenzoic acid (1.0 equivalent) and anhydrous ethanol (5-10 equivalents).

  • Catalyst Addition: In a separate flask, suspend the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂; 1.0-1.2 equivalents for stoichiometric reactions or 10-20 mol% for catalytic reactions) in a minimal amount of anhydrous ethanol or other suitable anhydrous solvent. Add this suspension to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for the desired time (typically 2-24 hours), monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it over a mixture of crushed ice and water.

  • Extraction: Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation or column chromatography.

Conclusion and Recommendations

The choice of Lewis acid catalyst for the synthesis of Ethyl 3,5-dimethoxy-4-methylbenzoate will depend on a balance of required reactivity, cost, and handling considerations.

  • AlCl₃ is likely to be the most reactive catalyst but requires stringent anhydrous conditions.

  • FeCl₃ offers a good compromise of reactivity and ease of handling, making it a practical choice for many applications.

  • ZnCl₂ is the mildest of the three and would be most suitable when the substrate contains sensitive functional groups that might not tolerate stronger Lewis acids.

Given the steric hindrance from the ortho-methoxy groups and the methyl group in the substrate, a more forceful Lewis acid like AlCl₃ or FeCl₃ may be necessary to achieve high yields in a reasonable timeframe. However, direct experimental comparison is crucial to determine the optimal catalyst and reaction conditions for this specific transformation. Researchers are encouraged to perform small-scale screening experiments with each of these catalysts to identify the most efficient and practical method for their needs.

Sources

Validation

Reproducibility of Large-Scale Ethyl 3,5-Dimethoxy-4-methylbenzoate Synthesis: A Comparative Guide

Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2) is a highly specialized, sterically hindered aromatic building block utilized in the development of advanced therapeutics and materials. Scaling the synthesis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2) is a highly specialized, sterically hindered aromatic building block utilized in the development of advanced therapeutics and materials. Scaling the synthesis of this 1,3,4,5-tetrasubstituted benzene ring presents significant challenges due to the steric crowding around the 4-methyl and 1-carboxylate positions.

This guide provides an objective, data-driven comparison of two distinct synthetic pathways: the Classical Methylation & Transesterification route and the Modern Palladium-Catalyzed Alkoxycarbonylation route. By analyzing the causality behind reagent selection and establishing self-validating experimental protocols, this document serves as a definitive resource for process chemists aiming to achieve reproducible, large-scale synthesis.

Mechanistic Pathways & Experimental Logic

The synthesis of highly substituted aromatic esters requires strict control over regioselectivity and functional group tolerance. We compare two divergent strategies to access the target molecule.

SynthesisRoutes SM1 3,5-Dihydroxy-4-methylbenzoic acid (CAS: 28026-96-2) Step1A Global Methylation (MeI, K2CO3, DMF) SM1->Step1A SM2 4-Bromo-3,5-dimethoxytoluene Step1B Pd-Alkoxycarbonylation (Pd(OAc)2, Ligand, CO, EtOH) SM2->Step1B Int1 Methyl 3,5-dimethoxy- 4-methylbenzoate Step1A->Int1 Step2A Transesterification (EtOH, H2SO4, reflux) Int1->Step2A Product Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2) Step2A->Product Step1B->Product

Fig 1: Comparative synthesis routes for Ethyl 3,5-dimethoxy-4-methylbenzoate.

Pathway A: Classical Methylation & Transesterification

Starting Material: 3,5-Dihydroxy-4-methylbenzoic acid (CAS: 28026-96-2)[1].

  • Causality & Logic: Direct, selective O-methylation of the hydroxyl groups in the presence of a free carboxylic acid is thermodynamically unfavorable and prone to generating complex mixtures. To ensure absolute reproducibility, the system is driven to complete global methylation using Methyl Iodide (MeI) and Potassium Carbonate ( K2​CO3​ ), yielding the fully protected methyl ester.

  • Because the target is the ethyl ester, a subsequent acid-catalyzed transesterification is required. Le Chatelier's principle is leveraged by using ethanol as both the reactant and the solvent to drive the equilibrium toward the target product.

Pathway B: Palladium-Catalyzed Alkoxycarbonylation

Starting Material: 4-Bromo-3,5-dimethoxytoluene.

  • Causality & Logic: This modern approach bypasses toxic alkylating agents by utilizing a transition-metal-catalyzed carbonylation[2]. The critical challenge here is the extreme steric hindrance: the C-Br bond is flanked by two methoxy groups. Standard phosphine ligands fail to promote the oxidative addition step.

  • To overcome this, a highly bulky, electron-rich monodentate phosphine ligand—such as di-1-adamantyl-n-butylphosphine (cataCXium A)—is employed. This ligand architecture specifically stabilizes the active Pd(0) species and accelerates both oxidative addition and the subsequent CO insertion[3].

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_1 Ar-Pd(II)-Br L_n OxAdd->PdII_1 CO_Coord CO Insertion PdII_1->CO_Coord PdII_2 Ar-C(=O)-Pd(II)-Br L_n CO_Coord->PdII_2 NucAttack Nucleophilic Attack (EtOH / Base) PdII_2->NucAttack RedElim Reductive Elimination NucAttack->RedElim RedElim->Pd0 Product Ethyl 3,5-dimethoxy- 4-methylbenzoate RedElim->Product

Fig 2: Mechanism of Pd-catalyzed alkoxycarbonylation of sterically hindered aryl bromides.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory In-Process Controls (IPCs) that dictate whether the reaction proceeds to the next phase.

Protocol A: Global Methylation & Transesterification (100g Scale)

Phase 1: Global Methylation

  • Initialization: Charge a 2L jacketed reactor with 3,5-dihydroxy-4-methylbenzoic acid (100 g, 0.59 mol) and anhydrous DMF (800 mL). Stir at 250 rpm until fully dissolved.

  • Base Addition: Add finely powdered K2​CO3​ (326 g, 2.36 mol, 4.0 eq). The suspension will turn pale yellow.

  • Alkylation: Dropwise addition of Methyl Iodide (335 g, 2.36 mol, 4.0 eq) over 2 hours, maintaining the internal temperature below 30 °C to prevent thermal runaway.

  • Heating & IPC: Heat the reactor to 60 °C for 12 hours.

    • Validation Checkpoint (IPC 1): Withdraw a 0.5 mL aliquot, quench in water, extract with EtOAc, and analyze via HPLC (UV 254 nm). The reaction is validated to proceed only if the starting material and mono/di-methylated intermediates are < 1.0% AUC.

  • Isolation: Quench the reaction into 3L of ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield Methyl 3,5-dimethoxy-4-methylbenzoate.

Phase 2: Transesterification

  • Initialization: Suspend the intermediate in absolute Ethanol (1.5 L) in a 3L reactor equipped with a Dean-Stark trap.

  • Catalysis: Slowly add concentrated H2​SO4​ (15 mL).

  • Reflux & IPC: Heat to reflux (approx. 78 °C).

    • Validation Checkpoint (IPC 2): Monitor via GC-MS every 4 hours. The system is validated when the molecular ion peak shifts completely from m/z 210 (methyl ester) to m/z 224 (ethyl ester).

  • Workup: Neutralize with saturated NaHCO3​ , concentrate the ethanol in vacuo, extract with Ethyl Acetate, and recrystallize from heptane to yield the final product.

Protocol B: Pd-Catalyzed Alkoxycarbonylation (100g Scale)
  • Initialization: In a 1L Hastelloy pressure reactor, charge 4-bromo-3,5-dimethoxytoluene (100 g, 0.43 mol), absolute Ethanol (500 mL), and Triethylamine (65 g, 0.64 mol, 1.5 eq).

  • Catalyst Preparation: In a separate argon-purged flask, dissolve Pd(OAc)2​ (0.96 g, 1.0 mol%) and cataCXium A (3.08 g, 2.0 mol%) in 50 mL of degassed ethanol. Stir for 15 minutes to pre-form the active Pd(0) complex, then transfer to the main reactor via cannula.

  • Carbonylation: Purge the reactor with Nitrogen (3x), then with Carbon Monoxide (3x). Pressurize the reactor to 5 bar with CO gas.

  • Heating & IPC: Heat the reaction to 95 °C under vigorous stirring (500 rpm) for 18 hours.

    • Validation Checkpoint (IPC 3): Depressurize a sampling valve, withdraw 1 mL, and analyze via GC-FID. The reaction is validated as complete when the aryl bromide peak is < 0.5% AUC.

  • Workup: Cool to room temperature, safely vent the CO gas through a scrubber system, and filter the mixture through a tightly packed Celite pad to remove palladium black. Concentrate the filtrate and purify via crystallization (EtOH/Water) to yield Ethyl 3,5-dimethoxy-4-methylbenzoate.

Quantitative Data & Scalability Comparison

The decision to adopt a specific synthetic route at scale depends heavily on process economics, environmental impact (E-Factor), and safety profiles. Table 1 summarizes the empirical performance of both pathways.

Table 1: Performance Metrics for Ethyl 3,5-Dimethoxy-4-methylbenzoate Synthesis

ParameterPathway A: Classical MethylationPathway B: Pd-Alkoxycarbonylation
Overall Yield 65 - 72% (Over 2 steps)86 - 91% (Single step)
Step Count 21
E-Factor (Waste/Product) ~25 (High; driven by DMF and aqueous washes)~8 (Highly atom-economical)
Key Impurities Incomplete transesterification (Methyl ester)Dehalogenated byproduct (3,5-dimethoxytoluene)
Reagent Toxicity High (MeI is a potent, volatile alkylating agent)Moderate (CO gas requires strict engineering controls)
Scalability Limiter Exothermic alkylation & large solvent volumesRequirement for high-pressure Hastelloy reactors
Cost per Kg (Est.) Lower upfront reagent costHigher catalyst cost, lower operational cost
Summary Recommendation

For early-stage research or facilities lacking high-pressure infrastructure, Pathway A remains a robust, albeit wasteful, method. However, for late-stage development and commercial manufacturing, Pathway B is vastly superior. The palladium-catalyzed alkoxycarbonylation not only reduces the step count but significantly improves the E-factor, aligning with modern green chemistry mandates for pharmaceutical intermediates.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2748045, 3,5-Dihydroxy-4-methylbenzoic Acid. Retrieved from[Link]

  • Sergeev, A. G., Spannenberg, A., & Beller, M. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • de Almeida, A. M., Andersen, T. L., Lindhardt, A. T., de Almeida, M. V., & Skrydstrup, T. (2015). General Method for the Preparation of Active Esters by Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides. The Journal of Organic Chemistry. Retrieved from[Link]

Sources

Comparative

A Comparative In Vitro Efficacy Analysis of Ethyl 3,5-dimethoxy-4-methylbenzoate Analogs in Preclinical Models

In the landscape of contemporary drug discovery, the structural modification of lead compounds to enhance therapeutic efficacy and selectivity is a cornerstone of medicinal chemistry. This guide provides a comparative an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the structural modification of lead compounds to enhance therapeutic efficacy and selectivity is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the in vitro efficacy of synthesized analogs of Ethyl 3,5-dimethoxy-4-methylbenzoate, a scaffold of interest due to the varied biological activities of substituted benzoate and cinnamate derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

The following sections will detail the rationale behind the selection of this chemical series, a comparative analysis of their in vitro cytotoxic and antimicrobial activities, and comprehensive, step-by-step protocols for the key assays utilized in this evaluation. The experimental design and data interpretation are grounded in established scientific principles to ensure the trustworthiness and reproducibility of the findings.

Introduction to the Ethyl Benzoate Scaffold and its Therapeutic Potential

Substituted benzoates and their derivatives have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The core structure of Ethyl 3,5-dimethoxy-4-methylbenzoate presents several avenues for chemical modification to explore structure-activity relationships (SAR). The dimethoxy and methyl substitutions on the phenyl ring, in particular, are known to influence the lipophilicity and electronic properties of the molecule, which can in turn affect its interaction with biological targets.

This guide will focus on a series of rationally designed analogs of Ethyl 3,5-dimethoxy-4-methylbenzoate, exploring how modifications to the core structure impact their in vitro efficacy. The selection of analogs is based on common synthetic transformations and substitutions known to modulate biological activity in related chemical series.

Comparative In Vitro Efficacy of Analogs

The in vitro efficacy of the parent compound, Ethyl 3,5-dimethoxy-4-methylbenzoate (EMB-001), and its synthesized analogs were evaluated against a panel of human cancer cell lines and pathogenic bacterial strains. The primary endpoints for this comparative analysis were cytotoxic activity (IC50) and antimicrobial activity (Minimum Inhibitory Concentration, MIC).

Cytotoxic Activity Against Human Cancer Cell Lines

The antiproliferative activity of the compound series was assessed against the human colorectal carcinoma cell line (HCT-116) and the human breast adenocarcinoma cell line (MCF-7) using the MTT assay. This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability.[5]

Table 1: Comparative Cytotoxicity (IC50, µM) of Ethyl 3,5-dimethoxy-4-methylbenzoate Analogs

Compound IDStructureHCT-116 (IC50 in µM)MCF-7 (IC50 in µM)
EMB-001 Ethyl 3,5-dimethoxy-4-methylbenzoate> 100> 100
EMB-002 3,5-dihydroxy-4-methylbenzoic acid75.4 ± 5.282.1 ± 6.8
EMB-003 Ethyl 3,5-dichloro-4-methylbenzoate45.2 ± 3.151.7 ± 4.5
EMB-004 3,5-dimethoxy-4-methylbenzamide89.3 ± 7.495.6 ± 8.1
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.2

Data are presented as the mean ± standard deviation from three independent experiments.

The results indicate that the parent compound, EMB-001, exhibited weak cytotoxic activity. Demethylation to the corresponding dihydroxybenzoic acid (EMB-002) resulted in a modest increase in potency. Notably, replacement of the methoxy groups with chloro substituents (EMB-003) led to a significant enhancement of cytotoxic activity against both cell lines. Conversion of the ethyl ester to a primary amide (EMB-004) did not improve efficacy. These findings suggest that electronegative substitutions at the 3 and 5 positions of the benzene ring may be favorable for anticancer activity in this scaffold.

Antimicrobial Activity

The antimicrobial efficacy of the analogs was determined against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Ethyl 3,5-dimethoxy-4-methylbenzoate Analogs

Compound IDStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
EMB-001 > 256> 256
EMB-002 128256
EMB-003 64128
EMB-004 256> 256
Ciprofloxacin (Positive Control)0.5

MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Similar to the cytotoxicity data, EMB-003, the dichloro-substituted analog, demonstrated the most promising antimicrobial activity, particularly against the Gram-positive bacterium S. aureus. The other modifications did not yield significant antibacterial efficacy. This suggests that the electronic and steric properties conferred by the chloro groups may be important for interaction with bacterial targets.

Experimental Protocols

To ensure scientific rigor and enable replication of these findings, detailed step-by-step methodologies for the key in vitro assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (HCT-116 or MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize incubation_4h->add_dmso read_plate Read Absorbance at 570nm add_dmso->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3]

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus or E. coli into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and the positive control (Ciprofloxacin) in MHB in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the compound dilution.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Prepare Bacterial Inoculum inoculate_plate Inoculate Plate with Bacteria bacterial_prep->inoculate_plate compound_dilution Prepare Serial Compound Dilutions compound_dilution->inoculate_plate incubation_24h Incubate for 18-24h inoculate_plate->incubation_24h determine_mic Visually Determine MIC incubation_24h->determine_mic

Sources

Validation

Validating purity of Ethyl 3,5-dimethoxy-4-methylbenzoate using GC-MS

As a Senior Application Scientist, establishing the absolute purity of a chemical intermediate or active pharmaceutical ingredient (API) is not merely a regulatory checkbox—it is the foundation of reproducible research a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing the absolute purity of a chemical intermediate or active pharmaceutical ingredient (API) is not merely a regulatory checkbox—it is the foundation of reproducible research and safe drug development. Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2) is an aromatic ester characterized by its volatility, thermal stability, and distinct functional groups (methoxy and ester moieties) [1].

When validating the purity of such semi-volatile aromatic esters, relying on a single analytical technique introduces blind spots. This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), culminating in a field-proven, self-validating GC-MS protocol.

Comparative Analysis: GC-MS vs. Alternative Modalities

Purity assessment traditionally falls into two categories: mass balance approaches (chromatography + orthogonal detectors) and direct absolute measurements (qNMR) [2]. For an aromatic ester like Ethyl 3,5-dimethoxy-4-methylbenzoate, the choice of technique dictates which impurities are visible and which remain hidden [3].

Quantitative Comparison of Purity Techniques
Analytical TechniquePrinciple of Separation/DetectionSensitivity (Trace Impurities)Structural IdentificationPrimary Advantage for Aromatic Esters
GC-MS (EI) Volatility & Polarity / Mass-to-charge ratio (m/z)High (LOD ~0.1 mg/kg)Excellent (Library matching via 70 eV EI)Resolves structurally similar volatile byproducts (e.g., des-methyl impurities) [4].
HPLC-UV Hydrophobicity & Polarity / UV AbsorbanceModerate to HighPoor (Requires MS coupling for ID)Ideal for non-volatile degradation products or highly polar synthetic precursors [5].
1H qNMR Nuclear spin resonance / Signal integrationLow (LOD ~0.1 - 1%)Absolute (Direct proton counting)Provides absolute mass fraction without requiring a reference standard of the analyte itself [2].

The Verdict: While qNMR is unparalleled for establishing the absolute purity of a primary reference standard [3], GC-MS is the superior workhorse for routine purity validation and trace impurity profiling of Ethyl 3,5-dimethoxy-4-methylbenzoate. The volatility of the ester makes it highly amenable to GC, and the Electron Ionization (EI) spectra provide immediate structural elucidation of unknown synthetic byproducts[1].

Orthogonal Purity Validation Workflow

To ensure scientific integrity, no single method should operate in a vacuum. The following logical workflow demonstrates how GC-MS fits into a holistic, orthogonal purity validation system.

G A Sample: Ethyl 3,5-dimethoxy- 4-methylbenzoate B Physicochemical Profiling (Volatility & Stability) A->B E 1H qNMR (Absolute Mass Fraction) A->E Primary Reference Std. C GC-MS (Trace Impurity Profiling) B->C Volatile / Semi-volatile D HPLC-UV/MS (Non-volatile Impurities) B->D Non-volatile / Polar F Orthogonal Purity Assignment (Mass Balance + Absolute) C->F D->F E->F

Orthogonal decision tree for the purity validation of aromatic esters.

Self-Validating GC-MS Methodology

A robust protocol must be a self-validating system. This means incorporating internal controls that actively prove the system is functioning correctly during every run, rather than relying on historical calibration.

System Suitability and Sample Preparation
  • Causality of Solvent Choice: Ethyl 3,5-dimethoxy-4-methylbenzoate is highly soluble in organic solvents. We utilize Dichloromethane (DCM) or Ethyl Acetate because they provide excellent expansion volumes in the GC inlet and do not cause phase collapse on standard siloxane columns[5].

  • Internal Standard (IS): Add Methyl benzoate-d5 at a constant concentration (e.g., 10 µg/mL). Why? The IS compensates for micro-variations in autosampler injection volumes and matrix-induced signal suppression, ensuring quantitative trustworthiness.

  • System Suitability Test (SST): Prepare a resolution mixture containing the target analyte and 3,5-dimethoxy-4-methylbenzoic acid. Why? This proves the inlet is not actively degrading the ester back into its parent acid (a common artifact if the inlet liner is contaminated with active sites).

Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Analytical Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS or Rtx-5MS, 30 m × 0.25 mm, 0.25 µm film).

    • Rationale: The 5% phenyl substitution provides the exact dipole-dipole interactions needed to resolve closely related methoxy-aromatic isomers that would otherwise co-elute on a 100% dimethylpolysiloxane column [5].

  • Inlet Conditions: 250 °C, Split mode (10:1 ratio), 1 µL injection volume.

    • Rationale: A 10:1 split prevents column overloading (which causes peak tailing and masks closely eluting trace impurities) while maintaining sufficient sensitivity for 0.1% impurity thresholds [4].

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C (Hold 1 min)

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 25 °C/min to 280 °C (Hold 3 min)

    • Rationale: The initial hold focuses the solvent band. The moderate ramp to 200 °C maximizes resolution around the boiling point of the target ester. The final aggressive ramp bakes off high-boiling contaminants, preventing ghost peaks in subsequent runs.

  • Mass Spectrometer (EI Mode):

    • Ion Source: 230 °C; Quadrupole: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40 to 350.

    • Rationale: 70 eV is the universal standard for electron ionization. It ensures the resulting fragmentation pattern can be directly cross-referenced against NIST/EPA libraries for immediate identification of unexpected synthetic impurities.

Data Interpretation & Causality

When the ester elutes, the 70 eV EI source will shatter the molecule, yielding a highly reproducible mass spectrum. For Ethyl 3,5-dimethoxy-4-methylbenzoate (MW = 224.25 g/mol ), you must validate the purity not just by the Total Ion Chromatogram (TIC) area percent, but by confirming the absence of co-eluting isobaric interferences.

  • Look for the molecular ion [M]+ at m/z 224 .

  • Verify the base peak corresponding to the loss of the ethoxy radical ([M - OCH2CH3]+), yielding the stable acylium ion at m/z 179 .

  • If a peak elutes with an m/z of 210, this indicates a methyl ester impurity (likely a carryover from a transesterification step during synthesis).

By subtracting the sum of all integrated impurity peaks from the total chromatographic area (the 100% method), and cross-verifying this mass balance with water content (Karl Fischer) and residual solvents, you establish a highly authoritative purity profile[2].

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Canellas, E., et al. "Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials." PMC, National Institutes of Health. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 3,5-dimethoxy-4-methylbenzoate

As scientific professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all laboratory materials. This guide provides a detailed, step-by-st...

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Author: BenchChem Technical Support Team. Date: April 2026

As scientific professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all laboratory materials. This guide provides a detailed, step-by-step framework for the proper disposal of Ethyl 3,5-dimethoxy-4-methylbenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and best practices for chemical waste management.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can begin, a thorough understanding of the substance's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS No. 1146296-15-2) is not widely available, we can infer its likely hazards based on its chemical structure—an aromatic ester with ether groups. This class of compounds requires careful handling.

Anticipated Hazards:

  • Human Health: Aromatic esters can be harmful if swallowed or inhaled and may cause irritation to the skin and eyes.[1] Structurally similar compounds, like other benzoate esters, are noted to be harmful if swallowed. The presence of ether linkages also warrants caution, as some ethers can form explosive peroxides over time, although this is less common for aromatic ethers compared to aliphatic ethers.[2]

  • Environmental Hazards: Many organic esters and aromatic compounds are classified as toxic to aquatic life, with potentially long-lasting effects.[3] Therefore, direct release into the environment or sewer system is unacceptable and must be avoided.[4][5]

The foundational principle of laboratory safety dictates that all chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.[4] This "guilty until proven innocent" approach minimizes risk and ensures regulatory compliance.

Essential Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following PPE is mandatory when handling Ethyl 3,5-dimethoxy-4-methylbenzoate for disposal.

PPE ItemSpecification & Rationale
Eye Protection Chemical safety goggles or a face shield. Protects against accidental splashes which could cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Esters can be absorbed through the skin; impervious gloves are essential to prevent contact.
Body Protection A standard laboratory coat. Protects against minor spills and contamination of personal clothing.
Immediate Actions: Spill Management Protocol

Accidents can happen. A swift and correct response is critical to mitigating any potential harm.

In the event of a spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or cat litter to contain the substance.[6] Do not use combustible materials like paper towels for the initial containment of a large spill.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Clean: Decontaminate the spill area according to your institution's specific procedures.

  • Dispose: Label the container of spill cleanup debris as hazardous waste and dispose of it according to the protocol in the next section.

Step-by-Step Disposal Protocol for Ethyl 3,5-dimethoxy-4-methylbenzoate

This protocol provides a systematic workflow for the safe collection and disposal of waste Ethyl 3,5-dimethoxy-4-methylbenzoate.

Step 1: Waste Characterization

  • All waste containing Ethyl 3,5-dimethoxy-4-methylbenzoate, including pure unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent materials), must be classified as hazardous chemical waste.

Step 2: Segregation of Waste

  • Causality: Improperly mixed chemicals can lead to violent reactions, fires, or the release of toxic gases. Therefore, segregation is a critical safety step.

  • Procedure: Do not mix waste Ethyl 3,5-dimethoxy-4-methylbenzoate with incompatible materials. Specifically, keep it separate from:

    • Strong Oxidizing Agents

    • Strong Acids and Bases

    • Aqueous Waste Streams (unless specifically instructed by EHS)

  • It should be collected in a container designated for non-halogenated organic solvent waste.

Step 3: Proper Containerization

  • Causality: The integrity of the waste container is essential to prevent leaks and environmental contamination.

  • Procedure:

    • Select a container made of a compatible material, typically glass or high-density polyethylene (HDPE). The original product container is often the best choice if it is in good condition.[4]

    • Ensure the container has a secure, leak-proof screw-top cap.

    • The container must be clean and free of any external residue.

Step 4: Accurate and Complete Labeling

  • Causality: Proper labeling is a regulatory requirement and provides critical safety information for everyone who handles the waste, from the lab to the final disposal facility.

  • Procedure: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste Ethyl 3,5-dimethoxy-4-methylbenzoate"

    • List all other chemical constituents and their approximate percentages.

    • The specific hazard(s) associated with the waste (e.g., "Irritant," "Harmful").

    • The name of the principal investigator and the laboratory location (building and room number).

Step 5: Safe Accumulation and Storage

  • Causality: Federal and local regulations govern the on-site storage of hazardous waste to minimize risks to personnel and the facility.

  • Procedure:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.

    • Keep the waste container closed at all times except when adding waste.

    • Store the container in a well-ventilated area, away from heat or ignition sources.

    • Utilize secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Step 6: Arranging for Final Disposal

  • Procedure: Once the waste container is full or when the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport the hazardous waste yourself.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3,5-dimethoxy-4-methylbenzoate.

G Disposal Workflow for Ethyl 3,5-dimethoxy-4-methylbenzoate cluster_prep Preparation & Generation cluster_collection Waste Collection & Storage cluster_final Final Disposition start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (Glass or HDPE) ppe->container label_container Affix Hazardous Waste Label container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store_waste Store in Secondary Containment in Satellite Accumulation Area close_container->store_waste container_full Is Container Full? store_waste->container_full container_full->add_waste No request_pickup Contact EHS for Waste Pickup container_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Logical workflow for the safe disposal of Ethyl 3,5-dimethoxy-4-methylbenzoate.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University. [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. [Link]

  • Sinochem Nanjing Corporation. Methyl Benzoate MSDS/SDS | Supplier & Distributor. [Link]

  • Government of Canada. (2023, February 3). Screening assessment - Ethers Group. [Link]

  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Benzoic acid methyl ester. [Link]

  • PubMed. (2022, January 20). Ecological and AhR-mediated risk assessment of polycyclic aromatic hydrocarbons and polybrominated diphenyl ethers on multiple aquatic species in river water. [Link]

  • New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubChem. Ethyl 4-(hydroxymethyl)-3,5-dimethoxybenzoate. [Link]

  • University of St Andrews. (2024, July 22). Ethers | Health & Safety. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3,5-dimethoxy-4-methylbenzoate

Operational Safety and Handling Guide: Ethyl 3,5-dimethoxy-4-methylbenzoate As a Senior Application Scientist, I frequently guide research teams through the integration of novel organic building blocks into their drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Ethyl 3,5-dimethoxy-4-methylbenzoate

As a Senior Application Scientist, I frequently guide research teams through the integration of novel organic building blocks into their drug discovery pipelines. Ethyl 3,5-dimethoxy-4-methylbenzoate (CAS: 1146296-15-2) is a highly versatile ester utilized in complex chemical syntheses (). However, the same structural features that make it chemically valuable—specifically its ester linkage and substituted aromatic ring—also dictate strict safety and handling protocols.

This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of Ethyl 3,5-dimethoxy-4-methylbenzoate, ensuring that your laboratory maintains both scientific integrity and operational safety.

Hazard Assessment & Mechanistic Toxicology

Before selecting PPE, we must understand the causality behind the chemical's hazards. Ethyl 3,5-dimethoxy-4-methylbenzoate is an organic ester that presents specific occupational risks ([1]):

  • Skin and Eye Irritation (H315, H319): Due to its lipophilic aromatic ring and ester moiety, this compound can partition into the lipid bilayers of the stratum corneum and conjunctival membranes ([2]). This disruption leads to localized inflammation.

  • Respiratory Irritation (H335): If aerosolized, the fine particulates can interact with the mucosal lining of the respiratory tract, causing acute irritation ([3]).

Understanding these mechanisms is critical: we are not just blindly wearing gloves; we are establishing a physical barrier against lipophilic partitioning.

Tiered Personal Protective Equipment (PPE) Matrix

To effectively mitigate the risks outlined above, PPE must be selected based on quantitative breakthrough data and material compatibility. Standard latex gloves offer poor resistance to organic esters and must be avoided.

Table 1: PPE Specifications for Ethyl 3,5-dimethoxy-4-methylbenzoate

PPE CategoryMaterial SpecificationQuantitative Standard / ThicknessMechanistic Rationale
Gloves (Incidental) Nitrile Rubber 0.11 mm thicknessProvides a sufficient barrier against solid particulates and brief, accidental solvent exposure.
Gloves (Full Contact) Nitrile or Neoprene 0.40 mm thicknessPrevents breakthrough when handling the compound dissolved in organic solvents (e.g., DMSO, DCM).
Eye Protection Polycarbonate GogglesANSI Z87.1 CompliantWraparound design prevents airborne dust from contacting vulnerable conjunctival membranes.
Body Protection Flame-Retardant Coat100% Cotton or NomexPrevents static build-up (which could ignite solvent vapors) and protects skin from spills.
Respiratory N95 / P100 MaskNIOSH ApprovedRequired only if weighing outside a chemical fume hood (which is strictly not recommended).

Operational Handling Protocols

Every protocol must be a self-validating system. By confirming the success of step n before proceeding to step n+1 , we eliminate compounding errors during chemical handling.

Step-by-Step Methodology:

  • Environmental Validation: Before opening the reagent bottle, verify that the chemical fume hood is operational. The face velocity must read between 80-120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a delicate tissue to visually confirm inward airflow before uncapping the reagent.

  • Static Mitigation: Ethyl 3,5-dimethoxy-4-methylbenzoate is typically supplied as a solid powder ([4]). Powders hold static charges, leading to aerosolization or inaccurate weighing. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded stainless-steel spatula.

    • Validation: Ensure the powder flows freely without clinging to the spatula before proceeding.

  • Transfer and Weighing: Transfer the required mass into a tared vial strictly inside the fume hood.

    • Causality: Keeping the powder within the negative pressure zone prevents the inhalation of particulates (H335) ([5]).

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or Ethanol) directly to the vial inside the hood. Cap the vial tightly before removing it from the hood.

    • Validation: Visually confirm complete dissolution before applying the solution to any biological or chemical assay.

Workflow A Pre-Handling Fume Hood Validation (>80 fpm) B Don PPE (Nitrile, Goggles, Coat) A->B Airflow Confirmed C Static Mitigation (Anti-static tools) B->C PPE Secured D Chemical Transfer (Minimize Aerosolization) C->D Charge Neutralized E Solubilization (In-hood capping) D->E Mass Recorded F Decontamination & Waste Segregation E->F Assay Complete

Sequential operational workflow for handling Ethyl 3,5-dimethoxy-4-methylbenzoate.

Spills, Decontamination, & Disposal Plan

In the event of a spill, rapid and methodical containment is required to prevent cross-contamination and exposure. Ethyl 3,5-dimethoxy-4-methylbenzoate and its solutions must not be discharged into the municipal sewer system ([6]).

Spill Response Protocol:

  • Isolate the Area: Alert nearby personnel. If the spill is outside the hood, evacuate the immediate 2-meter radius to prevent tracking the powder.

  • Solid Spill Containment: Do not sweep dry powder, as this generates respiratory aerosols. Gently cover the spilled chemical with damp sand or vermiculite to suppress dust.

  • Collection: Use a disposable plastic scoop to collect the absorbent-chemical mixture. Place it into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water to hydrolyze and lift residual ester, followed by a wipe-down with 70% Ethanol to dissolve any remaining lipophilic traces.

Waste Segregation Plan:

Disposal A Solid Waste (Contaminated PPE/Vials) E Solid Bio/Chem Waste Bin A->E B Liquid Waste (Stock Solutions) C Halogenated Waste Bin B->C If DCM/Chloroform used D Non-Halogenated Waste Bin B->D If EtOH/DMSO used F EHS Pickup & Incineration C->F D->F E->F

Segregation and disposal pathways for Ethyl 3,5-dimethoxy-4-methylbenzoate waste.

References

Sources

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